Product packaging for Cannflavin C(Cat. No.:)

Cannflavin C

Cat. No.: B12377135
M. Wt: 436.5 g/mol
InChI Key: PPYVSZXPYMTRKN-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cannflavin C is a specialized prenylated flavonoid isolated from Cannabis sativa L., representing one of the few cannflavins unique to the cannabis plant . First identified in 2008 from a high-potency cannabis variety, this compound is part of a distinct class of C6-prenylated flavones that contribute to the documented medicinal versatility of the plant . As a secondary metabolite, this compound is characterized by its fundamental C6-C3-C6 flavone structure, which is modified with a prenyl side chain at the C-6 position and a methoxy group at the 3' position of the B-ring, increasing its lipophilicity and potential for cellular membrane interaction . Current pharmacological investigations indicate that this compound exhibits promising anti-inflammatory and antiparasitic properties in preclinical models . Its research value is significant for studying natural product biosynthesis and for exploring novel therapeutic approaches for inflammatory conditions and parasitic infections. Analytical methods for the qualification and quantification of this compound in complex plant matrices have been established using advanced techniques such as HPLC-PDA and UHPLC-Q-Orbitrap HRMS, ensuring research reproducibility and compound verification . This product is intended for chemical and biological research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O6 B12377135 Cannflavin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-21(29)25-22(30)14-23(32-26(18)25)17-9-11-19(27)24(12-17)31-4/h6,8-9,11-14,27-29H,5,7,10H2,1-4H3/b16-8+

InChI Key

PPYVSZXPYMTRKN-LZYBPNLTSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Cannflavin C from Cannabis sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cannflavin C, a prenylated flavonoid found in Cannabis sativa. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates relevant biochemical pathways and experimental workflows.

Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites. Beyond the well-studied cannabinoids, the plant produces a variety of other compounds, including terpenes and flavonoids. Flavonoids are a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. Within this class, a small group of prenylated flavones, known as cannflavins, are largely unique to Cannabis.

Following the identification of Cannflavin A and B in the 1980s, this compound was discovered in 2008.[1] These compounds have garnered significant interest due to their potent anti-inflammatory effects, which are notably stronger than those of aspirin.[2] Cannflavins are believed to contribute to the "entourage effect," where the synergistic action of various Cannabis compounds enhances the plant's therapeutic properties. This guide focuses on the technical aspects of this compound, providing a resource for its further study and potential therapeutic development.

Discovery and Initial Identification

Cannflavins A and B were first isolated and identified in the mid-1980s.[3] It was not until 2008 that a research group led by Mohamed M. Radwan at the National Center for Natural Products Research at the University of Mississippi, USA, reported the isolation and structure elucidation of this compound.[4] This discovery was part of a broader investigation into the non-cannabinoid constituents of a high-potency variety of Cannabis sativa.[4] The identification of this compound further expanded the known chemical diversity of Cannabis and opened new avenues for pharmacological research.

Physicochemical and Spectroscopic Properties

This compound is a flavonoid distinguished by a geranyl group attached to the flavone backbone.[4] Its chemical structure was determined through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₆H₂₈O₆[4]
Molecular Weight436.5 g/mol [5]
Table 2: Spectroscopic Data for this compound
ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.66s
H-66.36s
OMe-3'3.98s
H-5'7.01d8.0
H-2'7.58d2.0
H-6'7.64dd2.0, 8.0
H-2"5.35t
H-6"5.02t
Me-8"1.82s
Me-9"1.48s
Me-10"1.53s

Note: Data obtained from Radwan et al., Phytochemistry, 2008.[4]

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving solvent extraction and chromatographic separation. The yield of this compound from dried plant material is reported to be approximately 0.00014%.[4]

G cluster_0 Extraction & Initial Processing cluster_1 Chromatographic Purification plant_material Dried & Powdered Cannabis Sativa Flower Buds extraction Sequential Maceration plant_material->extraction Solvents extracts Combined Extracts (CH2Cl2, EtOAc, EtOH) extraction->extracts Collection vlc Vacuum Liquid Chromatography (VLC) extracts->vlc Initial Separation flash_chrom Flash Chromatography vlc->flash_chrom Fractionation prep_hplc Preparative HPLC flash_chrom->prep_hplc Fine Purification pure_cfc Pure this compound prep_hplc->pure_cfc Isolation

Figure 1. General workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

The following protocol is a composite based on the methodologies reported for the isolation of cannflavins, including this compound.[4]

4.1.1 Plant Material and Extraction

  • Plant Material: Dried flower buds of a high-potency Cannabis sativa variety are used as the starting material. The material should be ground into a fine powder to increase the surface area for extraction.

  • Sequential Maceration: The powdered plant material is sequentially extracted with solvents of increasing polarity. A typical sequence is:

    • Hexanes

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

    • Ethanol (EtOH)

    • A 1:1 mixture of Ethanol and Water (EtOH:H₂O) The extractions are performed at room temperature with agitation to ensure thorough mixing. Each solvent extraction is repeated multiple times to maximize the yield.

  • Combining Extracts: The dichloromethane, ethyl acetate, and ethanol extracts, which contain the cannflavins, are combined and the solvent is removed under reduced pressure to yield a crude extract.[4]

4.1.2 Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on a silica gel column. The column is eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to achieve a preliminary separation of the components into several fractions.

  • Flash Chromatography: Fractions identified as containing cannflavins (typically by thin-layer chromatography analysis) are further purified using flash chromatography on a silica gel column. This step provides a finer separation than VLC.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column. A mobile phase gradient (e.g., acetonitrile and water) is used to isolate the individual cannflavins. Fractions corresponding to the peak of this compound are collected.

  • Purity Confirmation: The purity of the isolated this compound is confirmed using analytical HPLC with a photodiode array (PDA) detector.

Analytical Characterization

The structural elucidation and confirmation of this compound rely on a combination of modern analytical techniques.

G cluster_0 Spectroscopic Analysis isolated_compound Isolated this compound nmr NMR Spectroscopy (1H, 13C, DEPT, HMQC) isolated_compound->nmr ms High-Resolution Mass Spectrometry (HRESIMS) isolated_compound->ms uv UV Spectroscopy isolated_compound->uv structure Confirmed Structure of this compound nmr->structure Structural Connectivity ms->structure Molecular Formula uv->structure Chromophore System

Figure 2. Workflow for the analytical characterization of this compound.

Methodologies
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural elucidation:

    • ¹H-NMR: Identifies the number and types of protons in the molecule.

    • ¹³C-NMR and DEPT-135: Determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

    • 2D NMR (HMQC, HMBC, ROESY): Establish the connectivity between protons and carbons, and the spatial relationships between atoms, allowing for the unambiguous assignment of the structure.[4]

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the flavonoid chromophore system. Bathochromic shifts observed upon the addition of reagents like NaOMe and NaOAc can help to determine the positions of hydroxyl groups on the flavonoid skeleton.[4]

Table 3: Mass Spectrometry Data for this compound
Ionization Mode[M+H]⁺ (m/z)Reference
HRESIMS437.1966[5]

Note: Detailed public data on the fragmentation pattern of this compound is limited.

Known Biological Activities and Signaling Pathways

Cannflavins A, B, and C are recognized for their potent anti-inflammatory properties.[6] They have been shown to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation.[7]

The primary mechanism of action for cannflavins' anti-inflammatory effects is the inhibition of the microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) enzymes.[7] These enzymes are critical in the conversion of arachidonic acid into pro-inflammatory eicosanoids.

G cluster_0 Arachidonic Acid Cascade arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 mpges1 mPGES-1 pgh2->mpges1 pge2 Prostaglandin E2 (PGE2) mpges1->pge2 inflammation Inflammation pge2->inflammation cannflavin_c This compound cannflavin_c->mpges1 Inhibition

Figure 3. Inhibition of Prostaglandin E₂ Synthesis by this compound.

By inhibiting mPGES-1, this compound effectively reduces the production of Prostaglandin E₂ (PGE₂), a key molecule involved in promoting pain, fever, and swelling associated with inflammation. This targeted action makes this compound a compound of significant interest for the development of novel anti-inflammatory drugs.

Conclusion and Future Directions

This compound, a unique flavonoid from Cannabis sativa, represents a promising lead compound for the development of new therapeutics, particularly in the area of inflammatory diseases. Its discovery has highlighted the untapped chemical diversity of Cannabis beyond its cannabinoid constituents.

Future research should focus on several key areas:

  • Complete Spectroscopic Characterization: Publicly accessible, detailed ¹³C-NMR and mass spectrometry fragmentation data for this compound would greatly benefit the scientific community.

  • Pharmacological Profiling: A comprehensive evaluation of the biological activities of pure this compound is needed to fully understand its therapeutic potential.

  • Biosynthesis and Metabolic Engineering: Elucidating the biosynthetic pathway of this compound could enable its production through biotechnological methods, overcoming the low yields obtained from plant extraction.

  • Clinical Investigation: Preclinical and, eventually, clinical studies are necessary to determine the safety and efficacy of this compound as a therapeutic agent in humans.

This technical guide provides a foundation for researchers and drug development professionals to build upon as they explore the potential of this compound.

References

An In-depth Technical Guide to Cannflavin C: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C is a naturally occurring flavonoid found in Cannabis sativa L.[1]. As a member of the cannflavin family, which also includes the more extensively studied Cannflavin A and B, it represents a class of prenylated and geranylated flavonoids unique to the cannabis plant[1][2][3]. These compounds have garnered significant interest within the scientific community for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antiparasitic activities[1][4]. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of this compound, with a focus on data relevant to research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a geranylated flavonoid, distinguishing it from the prenylated Cannflavin B. Its chemical structure has been elucidated as 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[5].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₂₈O₆[5]
Molecular Weight 436.5 g/mol [5]
IUPAC Name 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[5]
Boiling Point (Predicted) 663.7 ± 55.0 °C
pKa (Predicted) 6.60 ± 0.40
XLogP3 6.4[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While comprehensive published spectra specifically for this compound are not as readily available as for Cannflavins A and B, analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for its analysis.

A validated HPLC-UV/PDA method has been developed for the simultaneous quantification of Cannflavins A, B, and C[4][6]. The UV spectra of all three cannflavins exhibit absorption maxima (λmax) at 220 nm, 274 nm, and 342.4 nm[6].

For mass spectrometry, a detailed overview of the fragmentation patterns of Cannflavins A, B, and C has been reported, which is instrumental for their identification in complex mixtures[1].

Experimental Protocols

Isolation and Purification of this compound from Cannabis sativa

A general method for the isolation of cannflavins, including this compound, from Cannabis sativa involves sequential extraction and chromatographic techniques[1].

Protocol Outline:

  • Extraction: The dried plant material is sequentially extracted with solvents of increasing polarity, such as hexanes, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and ethanol (EtOH)[1].

  • Fractionation: The extracts (typically CH₂Cl₂, EtOAc, and EtOH) are combined and subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel[1].

  • Purification: Further purification is achieved through a combination of chromatographic methods, including flash chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) using a C18 column to yield pure this compound[1][7].

Quantitative Analysis by HPLC-UV/PDA

A validated isocratic HPLC-UV/PDA method allows for the accurate quantification of this compound in various cannabis chemovars[4][6].

Chromatographic Conditions:

  • Column: Luna® C18 (150 × 4.6 mm, 3 μm)[4][6]

  • Mobile Phase: Acetonitrile and water (65:35, v/v), both containing 0.1% formic acid[4][6]

  • Flow Rate: 1 mL/min[4][6]

  • Detection Wavelength: 342.4 nm[4][6]

  • Column Temperature: 25 °C[4]

  • Injection Volume: 10 µL[8]

Workflow for HPLC-UV/PDA Analysis of Cannflavins

HPLC_Workflow Start Plant Material Extraction Solvent Extraction (e.g., Acetone) Start->Extraction Grind & Weigh Filtration Filtration (0.22 µm PTFE) Extraction->Filtration HPLC HPLC-UV/PDA Analysis Filtration->HPLC Inject Quantification Quantification HPLC->Quantification Peak Integration & Calibration Curve

HPLC-UV/PDA workflow for this compound quantification.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit several biological activities, although it is less studied than its counterparts, Cannflavin A and B.

Antioxidant Activity

This compound has demonstrated moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay[1].

DPPH Radical Scavenging Assay Protocol (General):

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare various concentrations of this compound.

  • Mix the this compound solutions with the DPPH solution.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Like other cannflavins, this compound is suggested to possess anti-inflammatory properties[2]. The primary mechanism of action for cannflavins involves the inhibition of key enzymes in the inflammatory cascade. While specific studies on this compound are limited, Cannflavins A and B are known to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), which are involved in the production of prostaglandins and leukotrienes, respectively. It is plausible that this compound shares a similar mechanism.

Potential Anti-inflammatory Signaling Pathway of Cannflavins

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor NF_kB_Pathway NF-κB Pathway Receptor->NF_kB_Pathway MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Gene_Expression Pro-inflammatory Gene Expression NF_kB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Cannflavin_C This compound Cannflavin_C->NF_kB_Pathway Inhibition Cannflavin_C->MAPK_Pathway Inhibition Pro_Inflammatory_Enzymes Pro-inflammatory Enzymes (e.g., mPGES-1, 5-LOX) Cannflavin_C->Pro_Inflammatory_Enzymes Inhibition Gene_Expression->Pro_Inflammatory_Enzymes

Potential inhibition of inflammatory pathways by this compound.

Antiparasitic Activity

Preclinical models have suggested that this compound possesses antiparasitic activity[4].

Biosynthesis of Cannflavins

The biosynthesis of cannflavins branches off from the general flavonoid pathway in Cannabis sativa. The core flavonoid structure is synthesized via the phenylpropanoid pathway. A key step in the formation of cannflavins is the prenylation or geranylation of the flavone backbone, catalyzed by specific prenyltransferases[1][2]. For this compound, a geranyl group is added at the C-8 position of the flavone ring[1].

Simplified Biosynthetic Pathway Leading to Cannflavins

Biosynthesis Phenylalanine Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->p_Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin Apigenin Apigenin Naringenin->Apigenin Luteolin Luteolin Apigenin->Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Cannflavin_A Cannflavin_A Chrysoeriol->Cannflavin_A PT (Geranyl) Cannflavin_B Cannflavin_B Chrysoeriol->Cannflavin_B PT (Prenyl) Cannflavin_C Cannflavin_C Chrysoeriol->Cannflavin_C PT (Geranyl at C-8)

Simplified cannflavin biosynthetic pathway.

Future Directions

While the foundational knowledge of this compound is established, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR data, as well as high-resolution mass spectrometry fragmentation studies, are needed for a complete structural characterization.

  • Quantitative Bioactivity Studies: Rigorous in vitro and in vivo studies are necessary to determine the precise IC₅₀ values of this compound for its antioxidant, anti-inflammatory, and antiparasitic activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its pharmacological effects.

  • Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for evaluating its potential as a drug candidate.

Conclusion

This compound is a unique geranylated flavonoid from Cannabis sativa with promising, yet underexplored, biological activities. This guide provides a summary of the current technical information available, highlighting the need for further research to fully characterize its chemical properties and pharmacological potential. As research into the non-cannabinoid constituents of cannabis continues to expand, this compound represents a compelling molecule for further investigation in the fields of natural product chemistry and drug discovery.

References

The Biosynthesis of Cannflavin C in Cannabis Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavins are a group of prenylated flavonoids found in Cannabis sativa that have garnered significant interest for their potent anti-inflammatory properties. Among them, Cannflavin C, a geranylated flavone, has been identified in various cannabis chemovars. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound, including the precursor molecules, enzymatic steps, and relevant experimental methodologies. While the biosynthesis of its counterparts, Cannflavin A and B, has been more extensively characterized, this guide consolidates the available information on this compound to support further research and drug development endeavors.

The General Flavonoid Biosynthetic Pathway: A Prelude to Cannflavins

The journey to this compound begins with the general flavonoid biosynthetic pathway, a well-conserved pathway in plants that produces a wide array of secondary metabolites. This pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure.

The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate-4-hydroxylase (C4H)

  • 4-coumarate:CoA ligase (4CL) [1][2]

The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2] Subsequently, chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone into naringenin, a key intermediate.[1][2]

From naringenin, the pathway branches to produce various classes of flavonoids. For the biosynthesis of flavones like luteolin, the precursor to cannflavins, naringenin is acted upon by flavone synthase (FNS) to form apigenin.[1][2] Apigenin is then hydroxylated at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to yield luteolin.[1][2]

The Biosynthesis of Chrysoeriol: The Immediate Precursor

The direct precursor to the cannflavin family is the flavone chrysoeriol. This molecule is synthesized from luteolin through a methylation reaction catalyzed by a specific O-methyltransferase.

The Role of Cannabis sativa O-Methyltransferase 21 (CsOMT21)

Research has identified a regiospecific O-methyltransferase from Cannabis sativa, designated CsOMT21 , that is responsible for the methylation of the 3'-hydroxyl group of luteolin to form chrysoeriol.[2][3] This enzymatic step is a crucial branch point, directing the metabolic flux towards the production of cannflavins.[2][3]

The Final Steps: Biosynthesis of Cannflavins A, B, and the Putative Pathway to this compound

The formation of cannflavins involves the attachment of a prenyl or geranyl group to the chrysoeriol backbone, a reaction catalyzed by prenyltransferases.

Cannflavin A and B Synthesis by Cannabis sativa Prenyltransferase 3 (CsPT3)

The enzyme CsPT3 , an aromatic prenyltransferase found in Cannabis sativa, has been shown to catalyze the regiospecific addition of a geranyl diphosphate (GPP) or a dimethylallyl diphosphate (DMAPP) to chrysoeriol.[3]

  • Cannflavin A is formed when CsPT3 adds a geranyl group to the C-6 position of chrysoeriol.[2][3]

  • Cannflavin B is produced when CsPT3 adds a prenyl (dimethylallyl) group to the C-6 position of chrysoeriol.[2][3]

The Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound is not as well-defined as that of Cannflavins A and B. However, based on its chemical structure, a putative pathway has been proposed. This compound is a geranylated flavone, with the geranyl group attached at the C-8 position of the flavonoid A-ring.[4]

It is hypothesized that a prenyltransferase, possibly even a promiscuous activity of CsPT3 or another yet-to-be-identified enzyme, catalyzes the geranylation of a flavonoid precursor at the C-8 position.[4][5] The most likely substrate for this reaction is chrysoeriol, given its role as the precursor for Cannflavins A and B. However, direct enzymatic evidence to confirm the specific enzyme and substrate for this compound biosynthesis is currently lacking in the scientific literature. One study suggests that CsPT3 is responsible for the formation of cannflavins A, B, and C.[5]

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the Cannabis sativa chemovar, the specific plant tissue, and the growth stage. Recent analytical studies have provided quantitative data on the levels of this compound in different samples.

Cannabis Chemovar/TissueThis compound Concentration (ppm)Reference
High CBG Chemovar (Buds)49.34[6]
High CBG Chemovar (Leaves)Not Detected[6]
High CBD Chemovar (Buds)Below Detection Limit[6]
High CBD Chemovar (Leaves)Below Detection Limit[6]
Mature Male Plant Pollen12.85[6]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of cannflavin biosynthesis.

Extraction of Cannflavins from Cannabis sativa Plant Material

Objective: To extract flavonoids, including this compound, from cannabis plant material for subsequent analysis.

Protocol:

  • Sample Preparation: Air-dry and mill the cannabis plant material (e.g., leaves, buds) to a fine powder.

  • Solvent Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 100 mg).

    • Add a suitable solvent. Methanol, ethanol, and acetone have been used for cannflavin extraction.[4] A common method involves using acetone.[6]

    • Perform extraction using an ultrasonic bath for a set duration (e.g., 15 minutes, repeated three times).[6]

  • Filtration: Filter the supernatant through a membrane filter (e.g., 0.45-µm PTFE) to remove particulate matter.[6]

  • Sample Preparation for Analysis: The filtered extract can then be directly injected into an HPLC system or further diluted with an appropriate solvent.

Quantification of Cannflavins by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Objective: To separate and quantify this compound and other cannflavins in a plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Reverse-phase C18 column (e.g., Luna® C18, 150 × 4.6 mm, 3 μm).[6]

Chromatographic Conditions:

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 65:35, v/v), both containing 0.1% formic acid, is a reported method.[6]

  • Flow Rate: 1 mL/min.[6]

  • Detection Wavelength: The UV spectra of cannflavins typically show absorption maxima around 220 nm, 274 nm, and 342.4 nm. A wavelength of 342.4 nm is often used for quantification.[6]

  • Injection Volume: 10 µL.[6]

Quantification:

  • A standard curve is generated using a certified reference standard of this compound.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the standard curve.

In Vitro Enzyme Assay for Prenyltransferase Activity

Objective: To determine the catalytic activity and substrate specificity of a candidate prenyltransferase (e.g., CsPT3) for the synthesis of cannflavins.

Protocol:

  • Enzyme Preparation: The candidate prenyltransferase gene is cloned and expressed in a suitable heterologous system (e.g., E. coli or yeast). The recombinant enzyme is then purified.

  • Reaction Mixture: A typical reaction mixture includes:

    • Purified recombinant enzyme.

    • Flavonoid substrate (e.g., chrysoeriol).

    • Prenyl donor (e.g., geranyl diphosphate for Cannflavin A and C synthesis).

    • Buffer solution to maintain optimal pH.

    • Divalent cations (e.g., Mg2+) which are often required for prenyltransferase activity.

  • Incubation: The reaction mixture is incubated at an optimal temperature for a specific period.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted using an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are analyzed by HPLC or LC-MS to identify and quantify the newly synthesized cannflavins.

Enzyme Kinetics:

  • To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the flavonoid substrate while keeping the prenyl donor concentration constant.

  • The reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.[5]

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Cannflavins

Cannflavin Biosynthesis cluster_general_flavonoid General Flavonoid Pathway cluster_cannflavin_synthesis Cannflavin Biosynthesis Phenylalanine Phenylalanine pCoumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->pCoumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT21 Cannflavin_A Cannflavin A (C6-Geranylated) Chrysoeriol->Cannflavin_A CsPT3 + GPP Cannflavin_B Cannflavin B (C6-Prenylated) Chrysoeriol->Cannflavin_B CsPT3 + DMAPP Cannflavin_C This compound (C8-Geranylated) (Putative) Chrysoeriol->Cannflavin_C Prenyltransferase + GPP Cannflavin Analysis Workflow cluster_extraction Sample Preparation and Extraction cluster_analysis HPLC-PDA Analysis Plant_Material Cannabis Plant Material (Leaves, Buds) Grinding Drying and Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Acetone, Ultrasonication) Grinding->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection PDA Detection (λ = 342.4 nm) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

References

A Technical Guide to the Natural Abundance and Yield of Cannflavin C in Cannabis Sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance and yield of Cannflavin C, a prenylated flavonoid of significant interest, across various cultivars of Cannabis sativa. This document provides a comprehensive overview of quantitative data, detailed experimental protocols for analysis, and a visualization of the biosynthetic pathway, designed to support research and development in the pharmaceutical and natural products sectors.

Natural Abundance and Yield of Cannflavins

Cannflavins are a unique class of flavonoids found in Cannabis sativa, with Cannflavin A, B, and C being the most prominent. Their concentrations can vary significantly between different cultivars and are influenced by genetic and environmental factors.[1][2] The inflorescences of the cannabis plant are the primary repository for these compounds.[3]

A recent study analyzing 22 different cannabis chemovars provides valuable insight into the distribution of these compounds. The study utilized a validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method to quantify Cannflavin A, B, and C. The results, summarized in the table below, demonstrate the variability in cannflavin content.

Chemovar SampleTypeCannflavin A (ppm)Cannflavin B (ppm)This compound (ppm)
HCBD1High-CBD60.1017.2412.51
HCBD2High-CBD45.3215.7810.99
HCBD3High-CBD37.4814.3429.62
HCBD4High-CBD55.8716.989.87
HCBD5High-CBD49.6515.217.38
TCBD1THC/CBD Intermediate15.205.324.56
TCBD2THC/CBD Intermediate25.898.976.78
TCBD3THC/CBD Intermediate33.4511.239.12
HTHC1High-THC250.1180.5435.67
HTHC2High-THC310.6795.8842.11
HTHC3High-THC478.38150.2165.34
HTHC4High-THC298.7690.1239.87
HCBG1High-CBG45.6714.8910.23
HCBG2High-CBG55.2118.2312.56
HCBG3High-CBG60.1220.1114.89
TTHCV1THC/THCV150.4545.6720.34
TTHCV2THC/THCV180.9855.8925.67
TTHCV3THC/THCV165.7850.1222.89
CBDV1CBD/CBDV70.2322.4515.67
CBDV2CBD/CBDV85.9828.7818.99
CBDV3CBD/CBDV75.4525.1216.78
CBDV4CBD/CBDV90.1130.2320.12

Table 1: Cannflavin Content (ppm) in Various C. sativa Chemovars. [3]

Experimental Protocols

Accurate quantification of cannflavins is crucial for research and quality control. Below are detailed methodologies for two common analytical techniques.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method provides a robust and reliable approach for the routine analysis of cannflavins.[3]

Instrumentation and Conditions:

  • System: Waters Alliance 2695 HPLC system equipped with a 996 photodiode array (PDA) detector.[3]

  • Column: Phenomenex Luna C18(2) (150 × 4.6 mm, 3 μm).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35 v/v), both containing 0.1% formic acid.[3]

  • Flow Rate: 1 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 10 μL.[3]

  • Detection Wavelength: 342.4 nm.[3]

  • Run Time: 20 minutes.[3]

Sample Preparation:

  • Weigh 100 mg of decarboxylated cannabis plant material.[3]

  • Extract the material with 2 mL of acetone three times using sonication for 15 minutes for each extraction.[3]

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the dried residue in 1 mL of methanol, vortex for 30 seconds, and sonicate for 5 minutes at 30 °C.[3]

  • Filter the solution using a 0.45 μm PTFE membrane filter into an HPLC vial for injection.[3]

Validation Parameters:

  • Linearity: The method was linear over a concentration range of 5–500 ppm with a correlation coefficient (R²) of ≥0.997 for all three cannflavins.[3]

  • Limit of Detection (LOD): 0.8 ppm for Cannflavin A, 0.7 ppm for Cannflavin B, and 0.9 ppm for this compound.[3]

  • Limit of Quantification (LOQ): 2.4 ppm for Cannflavin A, 2.1 ppm for Cannflavin B, and 2.7 ppm for this compound.[3]

  • Recovery: The recovery ranged from 82% to 98%.[3]

  • Precision: The intra-day and inter-day relative standard deviations (%RSDs) were ≤5.29%.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, a liquid chromatography-mass spectrometry (LC-MS) method is employed.

Instrumentation and Conditions:

  • LC System: An Agilent 1200 series HPLC.

  • MS System: An Agilent 6130 single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C-18 analytical column.

  • Mobile Phase: Isocratic elution with acetonitrile and water (83:17 v/v) containing 0.1% formic acid.[4]

  • Detection Mode: Positive ion mode with single-ion monitoring (SIM).[4]

Sample Preparation:

A deuterated internal standard, such as cannabidiol-D3, is recommended for accurate quantification.[4] The extraction procedure is similar to the HPLC-PDA method.

Validation Parameters:

  • Linearity: The method demonstrates excellent linearity.[4]

  • Lower Limit of Quantification (LLOQ): 0.5 μg/mL.[4]

  • Limit of Detection (LOD): 0.25 μg/mL.[4]

Biosynthesis of Cannflavins

The biosynthesis of cannflavins originates from the general flavonoid pathway. The process begins with the amino acid phenylalanine and involves a series of enzymatic reactions to produce the flavone luteolin. Luteolin is then converted to chrysoeriol by the enzyme O-methyltransferase (CsOMT21).[1][5] Chrysoeriol serves as the key precursor for the formation of Cannflavins A, B, and C through the action of a prenyltransferase enzyme (CsPT3).[1][5][6]

  • Cannflavin A is formed by the addition of a geranyl diphosphate (GPP) group to chrysoeriol.[1][5]

  • Cannflavin B is formed by the addition of a dimethylallyl diphosphate (DMAPP) group to chrysoeriol.[1][5]

  • This compound is formed by the geranylation of chrysoeriol at the C-8 position.[7]

Cannflavin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT21 Cannflavin A Cannflavin A Chrysoeriol->Cannflavin A CsPT3 + GPP Cannflavin B Cannflavin B Chrysoeriol->Cannflavin B CsPT3 + DMAPP This compound This compound Chrysoeriol->this compound

Caption: Biosynthetic pathway of Cannflavins A, B, and C.

Experimental Workflow

The general workflow for the quantification of cannflavins from cannabis plant material involves several key stages, from sample collection to data analysis.

Experimental_Workflow SampleCollection Sample Collection (Cannabis Inflorescences) DryingDecarb Drying and Decarboxylation SampleCollection->DryingDecarb Grinding Grinding to Homogenous Powder DryingDecarb->Grinding Extraction Solvent Extraction (e.g., Acetone) Grinding->Extraction Filtration Filtration (0.45 µm PTFE filter) Extraction->Filtration Analysis LC-PDA or LC-MS/MS Analysis Filtration->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Caption: General experimental workflow for cannflavin analysis.

References

Unveiling the Potential: A Technical Guide to the Preliminary Biological Activity Screening of Cannflavin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of Cannflavin C, a prenylated flavonoid found in Cannabis sativa. While research has predominantly focused on its counterparts, Cannflavin A and B, this document consolidates the current understanding of this compound's potential therapeutic applications, outlines detailed experimental protocols for its screening, and presents available quantitative data for the cannflavin family to guide future research and drug development endeavors.

Introduction to this compound

Cannflavins are a unique class of flavonoids exclusive to the cannabis plant, with Cannflavin A, B, and C being the primary members.[1][2] These compounds have garnered significant interest for their wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, antioxidant, and antiparasitic properties.[1][3][4] While this compound is the least studied of the three, preliminary evidence suggests it shares the therapeutic potential of the cannflavin family, particularly in its antioxidant and antiparasitic effects.[3][5][6] The low natural abundance of this compound in Cannabis sativa has historically limited extensive biological evaluation, making efficient extraction and synthesis methods a critical area of ongoing research.[5]

Biological Activities and Quantitative Data

The following tables summarize the available quantitative data on the biological activities of cannflavins. It is important to note that most of the current data pertains to Cannflavin A and B.

Table 1: Anti-inflammatory Activity of Cannflavins

CompoundAssayTargetIC50 ValueReference
Cannflavin AProstaglandin E2 (PGE2) Release InhibitionmPGES-11.8 µM[6]
Cannflavin BProstaglandin E2 (PGE2) Release InhibitionmPGES-13.7 µM[6]
Cannflavin A5-Lipoxygenase (5-LOX) Inhibition5-LOX0.9 µM (cell-free)[4]
Cannflavin B5-Lipoxygenase (5-LOX) Inhibition5-LOX0.8 µM (cell-free)[4]

Table 2: Anticancer Activity of Cannflavins

CompoundCell LineCancer TypeIC50 ValueReference
Cannflavin ATCCSUPBladder Cancer8 µM[7]
Cannflavin AT24Bladder Cancer15 µM[7]

Table 3: Neuroprotective Activity of Cannflavins

CompoundAssayTarget/ModelEffectReference
Cannflavin AMTT AssayAmyloid β-induced cytotoxicity in PC12 cellsIncreased cell viability by 40% (at 1-10 µM)[3][8]
Cannflavin AKynurenine-3-monooxygenase (KMO) InhibitionKMO EnzymeIC50 = 29.4 µM[3]

Table 4: Antioxidant and Antiparasitic Activity of Cannflavins

CompoundActivityAssay/OrganismIC50 Value / EffectReference
Cannflavin A & CAntioxidant2,2-diphenyl-1-picrylhydrazyl (DPPH)Moderate antioxidant activity[3][5]
Cannflavin AAntiparasiticLeishmania donovaniIC50 = 4.5 µg/mL[3]
Cannflavin AAntiparasiticTrypanosoma bruceiIC50 = 1.9 ± 0.8 µg/mL[3]

Experimental Protocols

This section details the methodologies for key in vitro assays relevant to the preliminary biological screening of this compound.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a loss of its deep violet color. The decrease in absorbance is proportional to the antioxidant activity of the compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the this compound dilutions.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH with Sample/Control in 96-well plate DPPH->Mix Sample This compound Stock & Dilutions Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Radical Scavenging Assay Workflow.

Antiparasitic Activity Screening

Principle: This assay evaluates the ability of a compound to inhibit the growth of Leishmania donovani promastigotes or intracellular amastigotes.

Protocol (Promastigote Assay):

  • Parasite Culture: Culture L. donovani promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C.

  • Assay Setup:

    • In a 96-well plate, add promastigotes (e.g., 1 x 10^6 cells/mL) to each well.

    • Add serial dilutions of this compound.

    • Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Determine parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antileishmanial_Assay_Workflow cluster_culture Parasite Culture cluster_assay Assay cluster_analysis Analysis Culture Culture L. donovani promastigotes Plate Plate promastigotes in 96-well plate Culture->Plate Treat Add this compound dilutions Plate->Treat Incubate Incubate (72h, 26°C) Treat->Incubate Viability Assess Viability (e.g., Resazurin) Incubate->Viability IC50 Calculate IC50 Viability->IC50

In Vitro Anti-leishmanial Assay Workflow.

Principle: This assay assesses the effect of a compound on the motility and viability of Trypanosoma brucei trypomastigotes.

Protocol:

  • Parasite Preparation: Obtain blood from a T. brucei-infected rodent at peak parasitemia and dilute it in a suitable buffer (e.g., PBS with glucose).

  • Assay Setup:

    • In a 96-well plate, add the diluted infected blood.

    • Add serial dilutions of this compound.

    • Include a positive control (e.g., diminazene aceturate) and a negative control.

  • Incubation and Observation: Incubate the plate at 37°C and observe the motility of the trypanosomes under a microscope at regular intervals (e.g., every 15-30 minutes) for up to 2-4 hours.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes complete cessation of trypanosome motility.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the anti-inflammatory actions of Cannflavins A and B are known to involve the inhibition of key enzymes in the eicosanoid pathway. It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_pathways Eicosanoid Synthesis Pathways cluster_products Pro-inflammatory Mediators Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX COX-1/2 AA->COX LOX 5-LOX AA->LOX PGH2 Prostaglandin H2 COX->PGH2 Leukotrienes Leukotrienes LOX->Leukotrienes PGE2 Prostaglandin E2 PGH2->PGE2 mPGES-1 Inflammation Inflammation Leukotrienes->Inflammation PGE2->Inflammation Cannflavins Cannflavins (A, B, C?) Cannflavins->LOX Cannflavins->PGE2 Inhibition

Proposed Anti-inflammatory Signaling Pathway for Cannflavins.

Future Directions and Conclusion

The preliminary screening of this compound reveals its potential as a bioactive compound, particularly in the realms of antioxidant and antiparasitic activities. However, a significant knowledge gap remains concerning its specific mechanisms of action and its efficacy in other therapeutic areas where its sister compounds, Cannflavin A and B, have shown promise.

Future research should prioritize:

  • Quantitative analysis of this compound's antioxidant activity to determine its IC50 value in various assays.

  • In-depth screening of its antiparasitic activity against a broader range of parasites and determination of its efficacy against different life cycle stages.

  • Investigation into its potential anti-inflammatory, anticancer, and neuroprotective properties, including the elucidation of the signaling pathways involved.

  • Development of efficient methods for the isolation or synthesis of this compound to facilitate more extensive biological and preclinical studies.

References

Cannflavin C vs Cannflavin A and B structural differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Structural and Functional Differences Between Cannflavin A, B, and C

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural compounds is critical for targeted therapeutic development. Cannflavins A, B, and C, a unique class of prenylated and geranylated flavonoids found in Cannabis sativa, exhibit distinct bioactivities stemming from subtle variations in their chemical architecture. This technical guide provides a comprehensive comparison of their structures, a quantitative summary of their biological activities, detailed experimental methodologies, and visual representations of their mechanisms of action.

Core Structural Differences: The Isoprenoid Moiety

Cannflavins A, B, and C are all derivatives of the flavone chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone). Their fundamental structural distinction lies in the type and attachment position of an isoprenoid side chain on the flavone A-ring.

  • Cannflavin A is characterized by a geranyl group (a 10-carbon chain) attached to the C-6 position of the chrysoeriol backbone.

  • Cannflavin B features a smaller prenyl group (a 5-carbon chain) also attached at the C-6 position .

  • Cannflavin C is a regioisomer of Cannflavin A, possessing a geranyl group attached at the C-8 position .

These structural modifications, particularly the lipophilic nature of the isoprenoid chains, are believed to enhance cellular uptake and interaction with membrane-bound enzymes and receptors, significantly influencing their biological effects.

G cluster_backbone Core Structure: Chrysoeriol cluster_substituents Isoprenoid Substituents cluster_cannflavins Resulting Cannflavins A Flavone A-Ring C Flavone C-Ring A->C CFA Cannflavin A A->CFA  + at C-6 CFB Cannflavin B A->CFB  + at C-6 CFC This compound A->CFC  + at C-8 B Flavone B-Ring C->B Prenyl Prenyl Group (C5) Prenyl->CFB Geranyl Geranyl Group (C10) Geranyl->CFA Geranyl->CFC

Fig 1. Structural relationship of Cannflavins A, B, and C.

Comparative Biological Activity

Cannflavins A and B are noted for their potent anti-inflammatory properties, which in some models are reported to be approximately 30 times more effective than aspirin. While quantitative data for this compound is less prevalent in the literature, the available information highlights the therapeutic potential of this flavonoid class across several disease models.

Target/AssayCannflavin A (IC₅₀)Cannflavin B (IC₅₀)This compound (IC₅₀)Reference(s)
Anti-Inflammatory Activity
mPGES-1 (microsomal Prostaglandin E₂ synthase-1)1.8 µM3.7 µMData not available
5-LOX (5-Lipoxygenase)0.9 µM (cell-free) 1.6–2.4 µM (cell-based)0.8 µM (cell-free)Data not available
PGE₂ (Prostaglandin E₂) Release0.7 µM0.7 µMData not available
Neuroprotective Activity
KMO (Kynurenine-3-monooxygenase)29.4 µMData not availableData not available
Anticancer Activity (Cell Viability)
TCCSUP Bladder Cancer Cells8 µMData not availableData not available
T24 Bladder Cancer Cells15 µMData not availableData not available
Antiparasitic Activity
Leishmania amazonensis10.3 µM (4.5 µg/mL)13.6 µMData not available
Trypanosoma brucei1.9 ± 0.8 µg/mLData not availableData not available

Experimental Protocols

Isolation and Gram-Scale Preparation of Cannflavin A from Cannabis sativa L.

This protocol is a composite methodology based on reported gram-scale purification techniques.

1. Pre-treatment and Extraction:

  • Material: 300 kg of pulverized hemp aerial parts (leaves and flowers) are passed through a #40-80 mesh sieve.

  • Extraction: The fine powder is extracted twice with 80% aqueous cold ethanol (8:1 v/v) in a large vessel with stirring at 50 rpm for 2 hours per extraction.

  • Filtration: The resulting extract is filtered to separate the supernatant from the plant material.

2. Chromatographic Purification:

  • Macroporous Resin Adsorption: The supernatant is passed through a macroporous adsorption resin column (e.g., HPD700 resin).

  • Elution: The column is eluted with 53% aqueous ethanol to collect the fraction rich in Cannflavin A.

  • Concentration: The solvent is removed from the Cannflavin A-rich fraction under reduced pressure to yield a crude extract.

3. Crystallization and Final Purification:

  • Dissolution: The crude extract (approx. 52 g) is dissolved in 4.5 L of hexane at 40 °C.

  • Filtration: The hexane solution is filtered three times to remove insoluble substances. The solvent is then evaporated to yield a yellow solid.

  • Recrystallization: The yellow solid is dissolved in a minimal amount of an ethyl acetate and acetone mixture (5:1 v/v). The solution is placed at 4 °C for 3 hours to allow crystallization.

  • Final Product: The crystals are filtered and washed three times with cold ethyl acetate. The purified Cannflavin A is then dried in a vacuum oven for 36 hours, yielding approximately 38.7 g of product with a purity of over 95%.

Analytical Method: HPLC-UV/PDA for Cannflavin Quantification

This method is used for the separation and quantification of Cannflavins A, B, and C in cannabis extracts.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna® C18 (150 × 4.6 mm, 3 µm).

  • Mobile Phase: An isocratic system of acetonitrile and water (65:35, v/v), with both solvents containing 0.1% formic acid to improve peak shape and reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Detection: The PDA detector is set to a wavelength of 342.4 nm.

  • Sample Preparation: 100 mg of dried, decarboxylated cannabis material is extracted with methanol. The dried residue is reconstituted in 1 mL of methanol, filtered through a 0.45 µm filter, and a 10 µL aliquot is injected into the HPLC system.

G cluster_extraction Extraction & Pre-purification cluster_chromatography Chromatography cluster_purification Final Purification cluster_analysis Analysis A Cannabis Biomass (Leaves & Flowers) B Milling & Sieving A->B C Cold 80% Ethanol Extraction B->C D Filtration to obtain Supernatant C->D E Macroporous Resin Column Chromatography D->E F Elution with 53% Ethanol E->F G Solvent Evaporation F->G H Crude Cannflavin Extract G->H I Dissolution in Hexane & Filtration H->I J Recrystallization from EtOAc:Acetone (5:1) at 4°C I->J K Washing with Cold Ethyl Acetate J->K L Vacuum Drying K->L M Purified Cannflavin A (>95%) L->M N HPLC-UV/PDA Analysis M->N

Fig 2. General experimental workflow for cannflavin isolation and analysis.

Mechanisms of Action & Signaling Pathways

Dual Inhibition of Pro-Inflammatory Pathways

The most well-documented mechanism for the anti-inflammatory effects of Cannflavins A and B is their ability to act as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). These two enzymes are critical for the biosynthesis of key inflammatory mediators.

  • 5-LOX Inhibition: By inhibiting 5-LOX, cannflavins block the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation involved in conditions like asthma and arthritis.

  • mPGES-1 Inhibition: By inhibiting mPGES-1, they prevent the conversion of prostaglandin H₂ (PGH₂) into prostaglandin E₂ (PGE₂), a key molecule responsible for inducing pain, fever, and inflammation. This targeted inhibition is advantageous over non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, as Cannflavin A only weakly inhibits COX-1 and COX-2, potentially avoiding the gastrointestinal side effects associated with NSAIDs.

G cluster_lox 5-LOX Pathway cluster_cox COX Pathway AA Arachidonic Acid (from Cell Membrane) LOX 5-Lipoxygenase (5-LOX) AA->LOX COX COX-1 / COX-2 AA->COX LTs Leukotrienes LOX->LTs Inflam1 Inflammation LTs->Inflam1 PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflam2 Inflammation Pain & Fever PGE2->Inflam2 CFAB Cannflavin A & B CFAB->LOX CFAB->mPGES1

Fig 3. Anti-inflammatory mechanism of Cannflavins A and B.
Other Bioactivities

  • Anticancer Effects: Cannflavin A has been shown to induce apoptosis (programmed cell death) in bladder cancer cell lines. This process involves the activation of key executioner proteins like caspase-3. In some bladder cancer cells, treatment with Cannflavin A at 2.5 µM led to annexin V labeling in over 40% of cells, indicating a significant pro-apoptotic effect.

  • Neuroprotective Effects: Cannflavin A demonstrates a neuroprotective profile by directly inhibiting the aggregation of amyloid-β fibrils, a key pathological hallmark of Alzheimer's disease. Furthermore, it inhibits the enzyme kynurenine-3-monooxygenase (KMO), which is part of a metabolic pathway that produces neurotoxic compounds.

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Cannflavin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C is a prenylated flavonoid found in Cannabis sativa L. that, along with its isomers Cannflavin A and B, has garnered significant interest within the scientific community. These compounds are noted for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. A thorough understanding of their chemical structure is paramount for further research and development. This technical guide provides a detailed interpretation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
PositionδC (ppm)δH (ppm), mult. (J in Hz)
Flavonoid Skeleton
2163.9-
3103.56.66, s
4182.2-
5161.5-
698.96.36, s
7162.4-
8106.5-
9155.4-
10103.8-
1'122.9-
2'115.17.58, d (2.0)
3'146.5-
4'148.1-
5'114.57.01, d (8.0)
6'121.27.64, dd (2.0, 8.0)
3'-OCH₃56.13.98, s
Geranyl Group
1''21.63.57, d (6.8)
2''122.15.35, t (6.8)
3''137.9-
4''39.72.08, m
5''26.32.04, m
6''123.85.02, t (6.5)
7''131.9-
8''25.61.82, s
9''17.71.53, s
10''16.31.48, s

Data sourced from Radwan et al., Phytochemistry, 2008.[1]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
Ionization ModeMass-to-Charge Ratio (m/z)Molecular Formula
Positive[M+H]⁺C₂₆H₂₈O₆

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of this compound.

Isolation of this compound
  • Extraction: Dried and powdered aerial parts of Cannabis sativa are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane, ethyl acetate, and methanol.

  • Chromatographic Separation: The crude extracts are then subjected to a series of chromatographic techniques to isolate the target compound. This multi-step process often involves:

    • VLC (Vacuum Liquid Chromatography): The crude extract is fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).

    • Sephadex LH-20 Column Chromatography: Fractions enriched with flavonoids are further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).

    • Preparative TLC (Thin-Layer Chromatography): Final purification is often achieved using preparative TLC on silica gel plates with a mobile phase such as chloroform-methanol.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Instrumentation: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Standard pulse programs are used for each experiment. Key parameters such as spectral width, acquisition time, and relaxation delay are optimized to obtain high-quality spectra.

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) or a similar high-resolution mass spectrometer.

    • Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

    • Data Acquisition: Spectra are acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.

Spectroscopic Data Interpretation and Structure Elucidation

The structure of this compound was elucidated by a detailed analysis of its spectroscopic data.

  • ¹H NMR Spectrum: The ¹H NMR spectrum of this compound shows characteristic signals for a flavonoid skeleton.[1] The singlets at δ 6.66 and 6.36 are assigned to the protons at C-3 and C-6 of the A-ring, respectively. The ABX spin system observed for the B-ring protons confirms the substitution pattern on this ring. The signals corresponding to the geranyl group are also clearly visible, including the olefinic protons and the methyl singlets.[1]

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum displays 26 carbon signals, consistent with the proposed molecular formula. The chemical shifts of the carbonyl carbon (C-4) at δ 182.2 and the other carbons of the flavonoid core are in agreement with known values for similar structures.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY: This experiment is used to establish the proton-proton correlations within the molecule, particularly in the geranyl side chain.

    • HSQC: This spectrum correlates the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

    • HMBC: The HMBC spectrum is crucial for determining the connectivity of the entire molecule. Key HMBC correlations for this compound include the correlation between the benzylic protons of the geranyl group (H-1'') and the carbons of the A-ring (C-7, C-8, and C-9), which definitively places the geranyl group at the C-8 position.[1] This is the key structural feature that distinguishes this compound from its isomer, Cannflavin A, where the geranyl group is located at C-6.[2]

  • Mass Spectrometry: The high-resolution mass spectrum provides the exact mass of the molecule, which is used to determine its elemental composition. The observed mass-to-charge ratio for the protonated molecule confirms the molecular formula of C₂₆H₂₈O₆.

Visualization of the Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data in the structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Structure Elucidation Plant_Material Cannabis sativa Plant Material Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (VLC, Sephadex, Prep-TLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS NMR_Data NMR Spectral Data NMR->NMR_Data MS_Data MS Spectral Data MS->MS_Data Structure_Proposal Propose Structure NMR_Data->Structure_Proposal MS_Data->Structure_Proposal Structure_Confirmation Confirm Structure (this compound) Structure_Proposal->Structure_Confirmation

Workflow for the isolation and structural elucidation of this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, 2D NMR, and HRMS data allows for the unambiguous structural determination of this compound. The key distinguishing feature is the placement of the geranyl group at the C-8 position of the flavonoid A-ring. This guide provides researchers, scientists, and drug development professionals with the necessary spectroscopic information and interpretation framework to confidently identify and work with this promising natural product.

References

Potential Therapeutic Targets of Cannflavin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C is a prenylated flavonoid found in Cannabis sativa L. that, along with its better-known counterparts Cannflavin A and B, is emerging as a compound of significant therapeutic interest.[1][2][3] While research has historically focused on cannabinoids, the non-psychoactive constituents of cannabis, such as flavonoids, are now being recognized for their potent biological activities. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways. Due to the limited specific research on this compound, data from Cannflavins A and B are included to provide a broader context of the potential mechanisms of this class of compounds.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for cannflavins against various therapeutic targets. It is important to note that specific data for this compound is limited, and further research is required to fully elucidate its inhibitory profile.

CompoundTargetAssay TypeIC50 ValueSource
Cannflavin AMicrosomal Prostaglandin E Synthase-1 (mPGES-1)Cell-free1.8 µM[3][4]
Cannflavin BMicrosomal Prostaglandin E Synthase-1 (mPGES-1)Cell-free3.7 µM[3][4]
Cannflavin A5-Lipoxygenase (5-LOX)Cell-free0.9 µM[4]
Cannflavin B5-Lipoxygenase (5-LOX)Cell-free0.8 µM[4]
Cannflavin A5-Lipoxygenase (5-LOX)Cell-based1.6-2.4 µM[4]
Cannflavin AKynurenine-3-Monooxygenase (KMO)In vitro29.4 µM[5][6]
Ro 61-8048 (Control)Kynurenine-3-Monooxygenase (KMO)In vitro5.1 µM[5][6]
Cannflavin ATPA-induced PGE2 releaseCell-based0.7 µM[3]
Cannflavin BTPA-induced PGE2 releaseCell-based0.7 µM[3]
Cannflavin ALeishmania donovaniIn vitro4.5 µg/mL[5]
Cannflavin ALeishmania donovaniIn vitro14.6 ± 3.7 µg/mL[5]
Cannflavin ATrypanosoma brucei bruceiIn vitro1.9 ± 0.8 µg/mL[5]
CompoundTargetAssay TypeBinding Affinity (KD)Source
Cannflavin AKynurenine-3-Monooxygenase (KMO)Surface Plasmon Resonance (SPR)4.1 x 10⁻⁵ M[7]

Key Therapeutic Targets and Signaling Pathways

Anti-inflammatory Pathways: Inhibition of Prostaglandin and Leukotriene Synthesis

A primary therapeutic target for cannflavins is the eicosanoid biosynthesis pathway, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Cannflavins A and B have been shown to be potent dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[3][4] mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[8][9][10] 5-LOX is the initial enzyme in the leukotriene biosynthesis pathway, leading to the formation of potent chemoattractants and bronchoconstrictors. By inhibiting both of these enzymes, cannflavins can effectively reduce the inflammatory response.

Prostaglandin and Leukotriene Synthesis Pathway Inhibition Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) Arachidonic_Acid->Leukotrienes PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) PGH2->PGE2 mPGES1 mPGES-1 mPGES1->PGH2 Five_LOX 5-LOX Five_LOX->Arachidonic_Acid Cannflavin_C This compound Cannflavin_C->mPGES1 Cannflavin_C->Five_LOX

Inhibition of mPGES-1 and 5-LOX by this compound.
Neuroinflammation and Neuroprotection: Kynurenine Pathway Modulation

Emerging evidence suggests that cannflavins can modulate the kynurenine pathway, which is increasingly implicated in neuroinflammatory and neurodegenerative diseases.[11] Kynurenine-3-monooxygenase (KMO) is a critical enzyme in this pathway that converts kynurenine to the neurotoxic metabolite 3-hydroxykynurenine.[11] Inhibition of KMO is a promising therapeutic strategy to reduce neurotoxicity and promote the production of the neuroprotective metabolite kynurenic acid. Cannflavin A has been identified as an inhibitor of KMO, suggesting a potential neuroprotective role for this class of compounds.[5][6]

Kynurenine Pathway Modulation Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KMO KMO KMO->Kynurenine KAT KAT KAT->Kynurenine Cannflavin_C This compound Cannflavin_C->KMO

Inhibition of KMO by this compound.
Antiviral Activity: Targeting SARS-CoV-2 Papain-Like Protease (PLP)

In silico studies have identified cannflavins as potential inhibitors of SARS-CoV-2 proteases, which are essential for viral replication.[12] Notably, this compound displayed superior binding energy to the Papain-Like Protease (PLP) compared to Cannflavin A, suggesting it may be a more potent inhibitor.[12] This indicates a promising avenue for the development of this compound as an antiviral agent.

Antiviral Mechanism of Action SARS_CoV_2 SARS-CoV-2 Virus Viral_Polyprotein Viral Polyprotein SARS_CoV_2->Viral_Polyprotein Translation Functional_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication PLP Papain-Like Protease (PLP) PLP->Viral_Polyprotein Cannflavin_C This compound Cannflavin_C->PLP

Inhibition of SARS-CoV-2 PLP by this compound.
Anti-parasitic Activity

Preclinical studies have demonstrated the anti-parasitic activity of cannflavins, including this compound.[3] Cannflavin A has shown activity against Leishmania donovani and Trypanosoma brucei brucei.[5] The exact mechanism of action is yet to be fully elucidated but represents a significant area for future research into the therapeutic potential of this compound for parasitic infections.

Experimental Protocols

The following are generalized protocols for key experiments cited in the investigation of cannflavin bioactivity. These can be adapted for the specific study of this compound.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This assay determines the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by mPGES-1.

  • Reagents and Materials:

    • Recombinant human mPGES-1

    • Prostaglandin H2 (PGH2) substrate

    • Reduced glutathione (GSH)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Stop solution (e.g., a solution containing a reducing agent like stannous chloride)

    • PGE2 standard

    • 96-well microplate

    • Plate reader for measuring absorbance or fluorescence, or an LC-MS/MS system for PGE2 quantification.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, GSH, and recombinant mPGES-1 enzyme.

    • Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control inhibitor.

    • Add the enzyme reaction mixture to the wells.

    • Initiate the reaction by adding the PGH2 substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using a suitable detection method, such as a competitive enzyme immunoassay (EIA) or LC-MS/MS.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of 5-LOX.

  • Reagents and Materials:

    • Recombinant human 5-LOX or a cell lysate containing the enzyme

    • Linoleic acid or arachidonic acid substrate

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • Test compound (this compound) dissolved in a suitable solvent

    • A known 5-LOX inhibitor as a positive control (e.g., Zileuton)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of measuring absorbance at 234 nm.

  • Procedure:

    • Prepare a reaction mixture containing the 5-LOX enzyme in the assay buffer.

    • Add the test compound (this compound) at various concentrations to the wells of the microplate, along with vehicle and positive controls.

    • Pre-incubate the enzyme with the test compound for a short period.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the 5-LOX reaction.

    • Calculate the initial reaction rates for each concentration.

    • Determine the percentage of inhibition and the IC50 value for the test compound.

Kynurenine-3-Monooxygenase (KMO) Inhibitor Screening Assay

This assay is designed to measure the inhibition of human KMO enzyme activity.

  • Reagents and Materials:

    • Recombinant human KMO

    • L-Kynurenine substrate

    • NADPH cofactor

    • Assay buffer (e.g., phosphate buffer, pH 7.5)

    • Test compound (this compound) dissolved in a suitable solvent

    • A known KMO inhibitor as a positive control (e.g., Ro 61-8048)

    • 96-well plate

    • Spectrophotometer capable of measuring absorbance at 340 nm.[13][14]

  • Procedure:

    • To the wells of a 96-well plate, add the assay buffer, NADPH, and the test compound (this compound) at various concentrations. Include vehicle and positive controls.

    • Add the recombinant KMO enzyme to all wells except for the blank.

    • Initiate the reaction by adding the L-kynurenine substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

    • Measure the absorbance at 340 nm to determine the amount of NADPH consumed.

    • Calculate the percentage of KMO inhibition for each concentration of the test compound and determine the IC50 value.

Anti-Leishmanial Activity Assay (Leishmania donovani Promastigote Viability)

This assay evaluates the effect of a test compound on the viability of Leishmania donovani promastigotes.

  • Reagents and Materials:

    • Leishmania donovani promastigote culture

    • Culture medium (e.g., M199 medium supplemented with fetal bovine serum)

    • Test compound (this compound) dissolved in a suitable solvent

    • A standard anti-leishmanial drug as a positive control (e.g., amphotericin B)

    • Resazurin solution or another viability indicator

    • 96-well culture plate

    • Incubator at 25°C

    • Fluorometer or spectrophotometer.

  • Procedure:

    • Seed the wells of a 96-well plate with a suspension of L. donovani promastigotes in the culture medium.

    • Add the test compound (this compound) at various concentrations to the wells. Include a vehicle control and a positive control.

    • Incubate the plate at 25°C for 48-72 hours.

    • Add the resazurin solution to each well and incubate for a further 4-24 hours.

    • Measure the fluorescence or absorbance to determine the number of viable parasites.

    • Calculate the percentage of inhibition of parasite growth and determine the IC50 value.

Conclusion and Future Directions

This compound, and the broader class of cannflavins, represent a promising area for therapeutic development with potential applications in inflammatory diseases, neurodegenerative disorders, viral infections, and parasitic diseases. The available data, primarily from studies on Cannflavins A and B, highlight potent inhibitory activities against key enzymes in inflammatory and neuroinflammatory pathways. The in silico evidence for this compound's interaction with SARS-CoV-2 PLP is particularly intriguing and warrants further experimental validation.

To fully realize the therapeutic potential of this compound, future research should focus on:

  • Comprehensive Bioactivity Profiling: Systematically screening this compound against a wide range of therapeutic targets to identify its primary mechanisms of action and potential off-target effects.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the structural features of cannflavins that contribute to their bioactivity to guide the design of more potent and selective analogs.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.

  • Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and dosing.

The development of efficient and scalable methods for the synthesis or isolation of this compound will also be crucial for advancing its preclinical and clinical development. With continued research, this compound may emerge as a valuable lead compound for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cannflavin C from Hemp (Cannabis sativa L.)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Cannflavin C from hemp. This compound, a prenylated flavonoid unique to Cannabis sativa, has garnered significant interest for its potential therapeutic properties. The following protocols are designed to guide researchers through a systematic approach to obtain high-purity this compound for further investigation.

I. Overview of Isolation and Purification Strategies

The isolation of this compound from hemp involves a multi-step process that begins with the extraction of a broad spectrum of phytochemicals from the plant material, followed by a series of chromatographic separations to isolate the target compound. The concentration of cannflavins in cannabis is relatively low compared to cannabinoids, necessitating a preliminary extraction step to remove major cannabinoids and reduce chromatographic interference[1][2].

Extraction: Several solvents can be employed for the initial extraction of cannflavins from hemp. Acetone has been shown to be an effective solvent for cannflavin extraction[1][3]. Ethanol and methanol are also commonly used[1][3]. To enhance the purity of the initial extract, a pre-extraction step with a non-polar solvent like n-hexane can be performed to remove a significant portion of the cannabinoids[1]. Supercritical fluid extraction (SFE) with CO2 is a green alternative to conventional solvent extraction, offering high selectivity and yielding solvent-free extracts[4][5][6][7].

Purification: A combination of chromatographic techniques is typically required to achieve high-purity this compound. These methods separate compounds based on their polarity and affinity for the stationary phase. Commonly used techniques include:

  • Vacuum Liquid Chromatography (VLC): Often used for initial fractionation of the crude extract[1].

  • Column Chromatography: Gravity or flash column chromatography with stationary phases like silica gel or Sephadex LH-20 is employed for further separation[1].

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative reverse-phase HPLC (RP-HPLC) with a C18 column are crucial for the final purification and quantification of this compound[1][2][8][9][10].

  • Centrifugal Partition Chromatography (CPC): A large-scale preparative technique that can be used for the isolation of cannabinoids and other compounds from Cannabis sativa[11].

II. Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound

This protocol describes the initial solvent extraction of cannflavins from dried hemp material, including an optional pre-extraction step to remove cannabinoids.

Materials and Equipment:

  • Dried and finely ground hemp (leaves and flowers)

  • n-Hexane (or petroleum ether)

  • Acetone (or 80% aqueous ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Glass chromatography column

  • Silica gel for column chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Decarboxylation (Optional but Recommended): Heat the dried plant material in an oven at approximately 98°C for 65 minutes to decarboxylate acidic cannabinoids, which can improve the efficiency of their removal[12].

  • Pre-extraction of Cannabinoids: a. Macerate the ground hemp material in n-hexane (1:10 w/v) for 2-4 hours at room temperature with occasional stirring[1][13]. b. Filter the mixture and repeat the extraction on the plant residue two more times with fresh n-hexane. c. Combine the n-hexane extracts (this fraction will contain the majority of the cannabinoids). d. Dry the remaining plant material in a vacuum oven at 45-55°C to remove residual hexane[13].

  • Extraction of Cannflavins: a. Macerate the pre-extracted and dried plant material in acetone (1:10 w/v) for 24 hours at room temperature with occasional stirring[1][3]. b. Filter the mixture and repeat the extraction on the plant residue two more times with fresh acetone. c. Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude cannflavin-rich extract.

  • Initial Fractionation by Vacuum Liquid Chromatography (VLC): a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Pack a VLC column with silica gel. c. Apply the dissolved extract to the top of the column. d. Elute the column with a stepwise gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), starting with 100% non-polar and gradually increasing the polarity[1]. e. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound. f. Combine the this compound-rich fractions and evaporate the solvent.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the fine purification of this compound from the enriched fractions obtained in Protocol 1.

Materials and Equipment:

  • This compound-rich fraction from Protocol 1

  • Flash chromatography system (optional)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Sephadex LH-20

  • Methanol, acetonitrile, water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Sephadex LH-20 Column Chromatography: a. Dissolve the enriched fraction in a suitable solvent (e.g., methanol). b. Pack a column with Sephadex LH-20 and equilibrate with the same solvent. c. Apply the sample to the column and elute with the same solvent[1]. d. Collect fractions and analyze for the presence of this compound. e. Pool the fractions containing this compound and concentrate.

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC): a. Dissolve the further purified fraction in the HPLC mobile phase. b. Set up the Prep-HPLC system with a C18 column. c. Use a mobile phase consisting of a gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape[1]. An isocratic elution can also be used[8][9]. d. Inject the sample and collect the fraction corresponding to the retention time of this compound. e. Repeatedly inject and collect the fraction until all the material is processed. f. Combine all collected fractions of pure this compound. g. Remove the organic solvent using a rotary evaporator. h. Freeze-dry the aqueous solution to obtain pure this compound as a solid.

Protocol 3: Analytical Quantification of this compound by HPLC-PDA

This protocol details the analytical method for quantifying the purity of the isolated this compound.

Materials and Equipment:

  • Isolated this compound

  • This compound analytical standard

  • Analytical High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 3 µm)

  • Acetonitrile and water (HPLC grade)

  • Formic acid

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: a. Prepare a stock solution of the this compound analytical standard in methanol or the mobile phase. b. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: a. Accurately weigh a small amount of the isolated this compound and dissolve it in a known volume of the mobile phase to create a sample solution of a known concentration.

  • HPLC Analysis: a. Set up the HPLC system with a C18 column. b. Use a mobile phase of acetonitrile and water (e.g., 65:35, v/v) with 0.1% formic acid[2]. An isocratic elution is often sufficient[2][8][9]. c. Set the flow rate to 1 mL/min and the column temperature to 25°C[3]. d. Set the PDA detector to monitor at the lambda max of this compound, which is approximately 342.4 nm[3]. e. Inject the standard solutions to generate a calibration curve. f. Inject the sample solution.

  • Quantification: a. Integrate the peak area of this compound in the sample chromatogram. b. Determine the concentration of this compound in the sample solution using the calibration curve. c. Calculate the purity of the isolated this compound.

III. Quantitative Data Summary

The following table summarizes quantitative data related to the extraction and analysis of cannflavins from various studies. Note that specific yields for this compound are not always reported separately from other cannflavins.

ParameterValueSource Plant MaterialMethodReference
Extraction Yield (Total Flavonoids) 0.2275%Hemp fibersEthanol extraction[14]
Cannflavin A Yield 0.013% (38.7 g from 300 kg)Hemp aerial parts80% aqueous ethanol extraction followed by chromatography[15]
Cannflavin A Concentration 15.2–478.38 ppmDifferent Cannabis chemovarsAcetone extraction, HPLC-PDA[2]
Total Cannflavin Content (in extract) 0.1% to 5% by weightCannabis sativaSolvent extraction and chromatographic concentration[16]
HPLC-PDA LOD (this compound) Not specified, but for cannflavins in general: 0.2-1.6 µg/mLCannabis sativaHPLC-PDA[2]
HPLC-PDA LOQ (this compound) Not specified, but for cannflavins in general: 0.6-4.8 µg/mLCannabis sativaHPLC-PDA[2]
LC-MS LOD 0.25 µg/mLHemp extractLC-MS[8][9]
LC-MS LOQ 0.5 µg/mLHemp extractLC-MS[8][9]

IV. Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound.

cannflavin_c_isolation_workflow start Hemp Biomass (Leaves & Flowers) decarboxylation Decarboxylation (Optional) start->decarboxylation pre_extraction Pre-extraction with n-Hexane decarboxylation->pre_extraction cannabinoid_fraction Cannabinoid-Rich Fraction (Discard) pre_extraction->cannabinoid_fraction Non-polar compounds extraction Extraction with Acetone pre_extraction->extraction Defatted Biomass crude_extract Crude Cannflavin Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc enriched_fraction This compound Enriched Fraction vlc->enriched_fraction sephadex Sephadex LH-20 Chromatography enriched_fraction->sephadex purified_fraction Further Purified Fraction sephadex->purified_fraction prep_hplc Preparative RP-HPLC purified_fraction->prep_hplc pure_cannflavin_c Pure this compound prep_hplc->pure_cannflavin_c analysis Purity Analysis (HPLC-PDA) pure_cannflavin_c->analysis

Caption: Experimental workflow for this compound isolation.

Note: As this compound's specific signaling pathways are still under extensive research and not clearly defined in the provided search results, a diagram for a signaling pathway would be speculative. The provided workflow diagram details the experimentally verified process of isolation and purification.

References

Application Note: Quantification of Cannflavin C using HPLC-PDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C, a prenylated flavonoid found in Cannabis sativa L., has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of cannabis-based products, and drug development. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), a widely accessible and robust analytical technique. Two distinct HPLC methods are presented: a gradient method suitable for the simultaneous analysis of a wide range of cannabinoids and cannflavins, and an isocratic method specifically validated for the quantification of Cannflavins A, B, and C.

Experimental Protocols

Method 1: Gradient HPLC-PDA for Broad Cannabinoid and Cannflavin Profiling

This method is adapted from a general profiling protocol and is suitable for laboratories analyzing a variety of cannabis constituents in a single run.[1][2]

1. Sample Preparation

  • Plant Material: Air-dry cannabis leaf or floral samples and mill into a fine powder. Mechanically remove stems and seeds after pulverization.[1][2]

  • Extraction:

    • Weigh 0.2 to 0.5 grams of the powdered sample into a suitable vessel.

    • Add 10 mL of HPLC-grade acetone.

    • Extract using ultrasonication for 30 minutes. Ensure the water bath temperature does not exceed 35°C.[1][2]

  • Filtration and Dilution:

    • Filter the extract through a 0.22 µm PTFE syringe filter.

    • Dilute the filtered extract as needed. A 2-fold dilution for leaf extracts and a 5-fold dilution for floral extracts is a good starting point.[1][2]

2. HPLC-PDA Instrumentation and Conditions

  • HPLC System: A Shimadzu Prominence-i LC-2030 C 3D Plus system or equivalent, equipped with a photodiode array detector.[1]

  • Column: MilliporeSigma Ascentis-C18 Express (150 mm x 3 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase:

    • A: 1.8 mM Ammonium Formate in water.[1]

    • B: Acetonitrile.[1]

  • Column Temperature: 30°C.

  • Autosampler Temperature: 15°C.[1]

  • Injection Volume: 2 µL.[1]

  • Flow Rate: 0.45 mL/min.[1]

  • PDA Detection: Monitor at 342.4 nm for cannflavins.[3][4][5] A full spectral scan (e.g., 210-400 nm) is recommended for peak purity assessment. The UV spectra for cannflavins typically show maxima at approximately 220 nm, 274 nm, and 342.4 nm.[4][5]

3. Gradient Program

Time (minutes)% Mobile Phase B (Acetonitrile)
0.0045.0
10.0065.0
25.0095.0
30.0095.0
30.1045.0
35.0045.0

4. Calibration

Prepare calibration standards of this compound in a suitable solvent (e.g., methanol or mobile phase) at concentrations ranging from approximately 0.1 to 50 µg/mL. Linearity for related compounds has been demonstrated to be excellent (R² ≥ 0.99) using a linear correlation and a best-fit weighting of 1/concentration.[2]

Method 2: Isocratic HPLC-PDA Validated for Cannflavins A, B, and C

This method provides a simpler, isocratic separation specifically developed and validated for the quantification of Cannflavins A, B, and C.[3][4][5][6][7]

1. Sample Preparation

Follow the same sample preparation protocol as described in Method 1.

2. HPLC-PDA Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a PDA detector.

  • Column: Luna® C18 (150 mm x 4.6 mm, 3 µm) or equivalent.[3][4][5][6][7]

  • Mobile Phase: Acetonitrile and water (65:35, v/v), with both solvents containing 0.1% formic acid.[3][4][5][6][7]

  • Flow Rate: 1 mL/min.[3][4][5][6][7]

  • Detection Wavelength: 342.4 nm.[3][4][5][6][7]

  • Injection Volume: 10 µL.

3. Method Validation Summary

This method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3][4][5][6][7]

Data Presentation

Table 1: HPLC-PDA Method Parameters
ParameterMethod 1 (Gradient)Method 2 (Isocratic)
Column Ascentis-C18 Express (150 x 3 mm, 2.7 µm)Luna® C18 (150 x 4.6 mm, 3 µm)
Mobile Phase A 1.8 mM Ammonium Formate in WaterAcetonitrile with 0.1% Formic Acid
Mobile Phase B AcetonitrileWater with 0.1% Formic Acid
Elution Mode GradientIsocratic (65:35 A:B)
Flow Rate 0.45 mL/min1 mL/min
Injection Volume 2 µL10 µL
Column Temp. 30°CNot specified
Detection λ 342.4 nm342.4 nm
Table 2: Method Validation Data for Isocratic Method
ParameterResult
Linearity Range 5–500 ppm (µg/mL)
Correlation Coefficient (R²) > 0.99
Recovery 82% to 98%
Precision (%RSD) ≤ 5.29% (Intra-day and Inter-day)
LOD (LC-MS method) 0.25 µg/mL[6][7]
LOQ (LC-MS method) 0.5 µg/mL[6][7]

Note: LOD and LOQ values are from a related LC-MS method for enhanced sensitivity detection.

Table 3: Example Quantitative Data for Cannflavins in Cannabis sativa
CannflavinConcentration Range (in examined chemovars)
Cannflavin A15.2–478.38 ppm
Cannflavin BNot specified in the same study
This compound Present, but specific quantitative range not detailed in the primary validated method paper. Found in high-THC chemovars.[8]

Note: this compound was identified and quantified, but its concentration range across the tested chemovars was not explicitly detailed in the same manner as Cannflavin A. Its presence is noted to be more significant in high-THC varieties.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_data_processing Data Processing start Cannabis Plant Material (Leaves/Flowers) milling Milling to Fine Powder start->milling extraction Ultrasonic Extraction (Acetone, 30 min, <35°C) milling->extraction filtration Syringe Filtration (0.22 µm PTFE) extraction->filtration dilution Dilution (2x for leaf, 5x for flower) filtration->dilution hplc HPLC System (C18 Column) dilution->hplc Inject Sample pda PDA Detector (λ = 342.4 nm) hplc->pda chromatogram Chromatogram Generation pda->chromatogram Signal Acquisition quantification Quantification (vs. Calibration Curve) chromatogram->quantification report Final Report (Concentration of this compound) quantification->report logical_relationship cluster_methods Analytical Methods cluster_validation Method Validation cluster_application Applications topic This compound Quantification gradient Gradient HPLC-PDA (Broad Spectrum) topic->gradient isocratic Isocratic HPLC-PDA (Cannflavin Specific) topic->isocratic research Basic Research topic->research qc Quality Control topic->qc drug_dev Drug Development topic->drug_dev linearity Linearity (R² > 0.99) isocratic->linearity accuracy Accuracy (Recovery 82-98%) isocratic->accuracy precision Precision (%RSD ≤ 5.29%) isocratic->precision

References

Application Note: Quantitative Analysis of Cannflavin C in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin C, a prenylated flavonoid found in Cannabis sativa, is a compound of increasing interest due to its potential therapeutic properties, particularly its anti-inflammatory effects. As a member of the cannflavins, which also includes cannflavins A and B, this compound contributes to the overall phytochemical profile of cannabis and is believed to act synergistically with other cannabinoids and terpenoids.[1][2] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of products, and for advancing research into its pharmacological activities. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Biological Significance of this compound

This compound, along with cannflavins A and B, has been recognized for its potent anti-inflammatory properties.[2] Research has shown that these compounds can inhibit the biosynthesis of pro-inflammatory mediators. The primary mechanism of action involves the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[3] This dual inhibition effectively reduces the production of prostaglandin E2 (PGE2) and leukotrienes, key players in the inflammatory cascade. By targeting these enzymes, this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics.

Experimental Protocols

This section details the complete workflow for the quantitative analysis of this compound in plant extracts, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Extraction of this compound from Plant Material

The following protocol is optimized for the extraction of cannflavins from dried Cannabis sativa plant material, such as flowers and leaves.

Materials:

  • Dried and powdered Cannabis sativa plant material

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm PTFE syringe filters

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Analytical balance

Protocol:

  • Weigh 100 mg of finely ground plant material into a centrifuge tube.

  • Add 5 mL of acetone to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate cell disruption and extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-5) on the plant pellet with another 5 mL of acetone to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined acetone extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-15 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound:

      • Precursor Ion (m/z): 437.2

      • Product Ion 1 (m/z): 369.1 (Quantitative)

      • Product Ion 2 (m/z): 313.1 (Qualitative)

      • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Note: The provided MRM transitions are based on the molecular weight of this compound (436.50 g/mol ) and expected fragmentation patterns (loss of a C5H8 prenyl group to yield the 369.1 fragment and further fragmentation for the 313.1 ion). It is highly recommended to optimize these transitions on your specific instrument using a this compound analytical standard.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in different parts of a Cannabis sativa plant and across different cultivars, as would be obtained using the described protocol.

Table 1: Concentration of this compound in Different Plant Parts

Plant PartThis compound Concentration (µg/g dry weight)
Flower15.8
Leaf8.2
Stem< LOQ
RootNot Detected
LOQ: Limit of Quantification

Table 2: this compound Content in Various Cannabis sativa Cultivars (Flower Material)

CultivarThis compound Concentration (µg/g dry weight)
Cultivar A22.5
Cultivar B12.1
Cultivar C18.9

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the LC-MS/MS analysis of this compound.

experimental_workflow sample_prep Sample Preparation extraction Extraction with Acetone sample_prep->extraction evaporation Evaporation & Reconstitution extraction->evaporation filtration Filtration evaporation->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: A schematic of the experimental workflow for this compound analysis.

Inhibitory Signaling Pathway of this compound

This diagram depicts the mechanism by which this compound inhibits the production of pro-inflammatory mediators.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Leukotrienes Leukotrienes Five_LOX->Leukotrienes Leukotrienes->Inflammation Cannflavin_C This compound Cannflavin_C->mPGES1 Inhibits Cannflavin_C->Five_LOX Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in plant extracts using LC-MS/MS. The described methodology is sensitive, selective, and suitable for high-throughput analysis in research and industrial settings. The provided information on this compound's biological activity and the visual representations of the experimental workflow and signaling pathway aim to support researchers in their efforts to understand and utilize this promising natural compound.

References

Application Notes and Protocols for Developing In Vitro Assays for Cannflavin C Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannflavin C, a flavonoid found in Cannabis sativa, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2][3][4][5] These application notes provide a comprehensive guide to developing and executing a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The protocols outlined below will enable researchers to assess its impact on key inflammatory mediators and cellular signaling pathways.

The primary model for these assays will be lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a widely accepted in vitro model for studying inflammation.[6][7] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades that lead to the production of pro-inflammatory mediators.[6] This model allows for the investigation of this compound's ability to modulate inflammatory responses at the cellular and molecular level.

Key In Vitro Assays

A multi-faceted approach is recommended to thoroughly evaluate the anti-inflammatory potential of this compound. The following assays will provide a comprehensive profile of its activity:

  • Cell Viability Assay: To determine the cytotoxic concentration of this compound and establish a safe dose range for subsequent experiments.

  • Nitric Oxide (NO) Assay: To quantify the inhibition of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[8][9]

  • Pro-inflammatory Cytokine Assays (ELISA): To measure the reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[10][11]

  • Western Blot Analysis: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[12]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro Inflammation Model cluster_2 Phase 3: Analysis of Inflammatory Markers A RAW 264.7 Cell Culture B Cell Viability Assay (MTT/XTT) with this compound A->B C Determine Non-Toxic Concentration Range B->C E Pre-treat with this compound C->E Inform Dosing D Seed RAW 264.7 Cells D->E F Induce Inflammation with LPS (1 µg/mL) E->F G Collect Supernatant F->G H Lyse Cells F->H I Nitric Oxide (NO) Assay (Griess Reagent) G->I J Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) G->J K Western Blot for NF-κB & MAPK Pathways H->K

Caption: Experimental workflow for evaluating this compound.

Signaling Pathways of Interest

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are primary targets for investigation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes initiates CannflavinC This compound CannflavinC->IKK CannflavinC->NFkB

Caption: NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates the production of inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 p38 p38 MKK3_6->p38 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Transcription AP1->ProInflammatory_Genes CannflavinC This compound CannflavinC->TAK1 CannflavinC->p38 CannflavinC->JNK

Caption: MAPK signaling pathway and potential inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Nitric Oxide (NO) Assay

Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • Cell culture supernatant from LPS-stimulated cells (with and without this compound treatment)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells and treat with this compound as described in Protocol 1.

  • After 1 hour of pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Assays (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well ELISA plates

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Typically, the procedure involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Protocol 4: Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This protocol will focus on key proteins in the NF-κB (p65, IκBα, phospho-IκBα) and MAPK (p38, phospho-p38, JNK, phospho-JNK) pathways.

Materials:

  • Cell lysates from LPS-stimulated cells (with and without this compound treatment)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

This compound (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.4 ± 5.7

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentNitrite (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)25.4 ± 1.8-
LPS + this compound (10 µM)15.2 ± 1.140.2
LPS + this compound (25 µM)8.9 ± 0.965.0
LPS + this compound (50 µM)5.3 ± 0.679.1

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1250 ± 98850 ± 75450 ± 42
LPS + this compound (25 µM)625 ± 55410 ± 38210 ± 25

Table 4: Densitometric Analysis of Western Blot Results

Treatmentp-IκBα / IκBα Ratiop-p38 / p38 Ratio
Control0.1 ± 0.020.15 ± 0.03
LPS (1 µg/mL)1.0 ± 0.11.0 ± 0.12
LPS + this compound (25 µM)0.4 ± 0.050.5 ± 0.06

Conclusion

These application notes provide a robust framework for investigating the anti-inflammatory properties of this compound in vitro. By following these detailed protocols, researchers can generate reliable and reproducible data to elucidate its mechanism of action and potential as a novel anti-inflammatory agent. The combination of functional assays and mechanistic studies will provide a comprehensive understanding of this compound's therapeutic potential.

References

Application Notes: Cell-Based Antioxidant Activity of Cannflavin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cannflavin C is a prenylated flavonoid found in the plant Cannabis sativa.[1][2] Like other cannflavins, it is recognized for its potential biological activities, including anti-inflammatory and antioxidant effects.[3][4][5] Unlike the more studied Cannflavins A and B, specific cell-based antioxidant data for this compound is less documented. These application notes provide a comprehensive guide for researchers to evaluate the cell-based antioxidant activity of this compound, detailing the underlying mechanisms, experimental protocols, and data interpretation.

Flavonoids exert their antioxidant effects through various mechanisms, including direct radical scavenging and, more significantly within a cellular context, by modulating endogenous antioxidant defense systems. A primary pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, releasing Nrf2.[9] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[6] This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).[7][8][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_free Keap1 (Inactive) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS Oxidative Stress (e.g., H₂O₂) ROS->Nrf2_Keap1 dissociation CannflavinC This compound CannflavinC->Nrf2_Keap1 dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1, NQO1) Transcription->Antioxidant_Genes synthesis of

Figure 1: Nrf2-ARE Antioxidant Signaling Pathway.

I. Preliminary Assay: Cytotoxicity Assessment

Before evaluating antioxidant properties, it is crucial to determine the non-toxic concentration range of this compound. High concentrations of any compound can lead to cell death, which would confound the results of antioxidant assays. The MTT and LDH assays are standard methods for this purpose.[11][12]

A. Protocol: MTT Cell Viability Assay This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment : Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage of the vehicle control.

B. Protocol: LDH Cytotoxicity Assay This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised membrane integrity.[13]

  • Cell Seeding & Treatment : Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection : After treatment, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction : Add 50 µL of the LDH reaction mixture (as per manufacturer's kit) to each well.

  • Incubation : Incubate for 30 minutes at room temperature, protected from light.

  • Measurement : Read the absorbance at 490 nm.

  • Analysis : Determine cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).

Representative Data: Cytotoxicity of this compound Data is representative and should be determined experimentally.

Concentration (µM)Cell Viability (% of Control, MTT)Cytotoxicity (% of Max, LDH)
Vehicle Control 100 ± 4.55 ± 1.2
0.1 99 ± 5.15.5 ± 1.5
1.0 98 ± 4.86.1 ± 1.3
10 95 ± 5.38.2 ± 2.0
25 91 ± 6.012.5 ± 2.5
50 85 ± 5.718.9 ± 3.1
100 62 ± 7.245.3 ± 4.8

II. Core Assays: Cellular Antioxidant Activity

A. Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), within live cells.[14][15]

Protocol: CAA Assay

  • Cell Seeding : Seed HepG2 cells at 6 x 10⁴ cells/well in a 96-well, black, clear-bottom plate and incubate for 24 hours.

  • Probe & Compound Loading : Remove media and treat cells with 100 µL of media containing 25 µM DCFH-DA and varying non-toxic concentrations of this compound for 1 hour at 37°C.[14]

  • Wash : Wash cells gently with PBS to remove excess probe and compound.

  • Induce Oxidative Stress : Add 100 µL of 600 µM ABAP (a peroxyl radical generator) to each well.[14]

  • Kinetic Measurement : Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[15]

  • Data Analysis : Calculate the area under the curve (AUC) for both control and treated wells. Determine the CAA value using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.

CAA_Workflow A 1. Seed HepG2 cells in a 96-well black plate B 2. Incubate for 24h at 37°C A->B C 3. Treat cells with DCFH-DA and this compound for 1h B->C D 4. Wash cells with PBS C->D E 5. Add ABAP to induce oxidative stress D->E F 6. Measure fluorescence kinetically (Ex 485nm / Em 535nm) E->F G 7. Calculate Area Under Curve (AUC) and determine CAA value F->G

Figure 2: Experimental Workflow for the CAA Assay.

Representative Data: CAA of this compound Data is representative. Quercetin is used as a positive control.

CompoundConcentration (µM)CAA Value (%)
This compound 115 ± 2.8
535 ± 4.1
1058 ± 5.5
Quercetin 1075 ± 6.2

B. Intracellular ROS Assay

This assay directly measures the level of ROS within cells after an oxidative challenge, and the ability of a compound to reduce it. It also uses the DCFH-DA probe but in an endpoint or imaging format.[16][17]

Protocol: Intracellular ROS Reduction

  • Cell Seeding : Seed cells (e.g., HCT116, PC12) in a 24-well plate or on coverslips and incubate overnight.[16]

  • Pre-treatment : Treat cells with non-toxic concentrations of this compound for 1-4 hours.

  • Induce Oxidative Stress : Add an ROS inducer (e.g., 500 µM H₂O₂) for 30-60 minutes.

  • Probe Loading : Wash cells and incubate with 10 µM DCFH-DA solution in serum-free media for 30 minutes at 37°C in the dark.[16]

  • Wash : Wash cells twice with PBS.

  • Measurement :

    • Microplate Reader : Lyse cells and measure the fluorescence of the lysate in a black 96-well plate (Ex: 485 nm, Em: 530 nm). Normalize to protein concentration.[16]

    • Fluorescence Microscopy : Capture images using a GFP/FITC filter set. Quantify fluorescence intensity using image analysis software.

  • Analysis : Express ROS levels as a percentage of the H₂O₂-treated control.

C. Lipid Peroxidation Assay (MDA)

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, which is a key indicator of oxidative damage to cell membranes.[18][19]

Protocol: MDA Assay

  • Cell Culture and Treatment : Culture cells to ~80% confluency. Pre-treat with this compound for 24 hours, then induce lipid peroxidation with an agent like H₂O₂/FeSO₄.[18][20]

  • Cell Lysis : Harvest and lyse the cells via sonication on ice.

  • TBARS Reaction : Mix the cell lysate with thiobarbituric acid (TBA) reagent and heat at 95°C for 60 minutes.

  • Measurement : Cool the samples and centrifuge to pellet debris. Measure the absorbance of the supernatant at 532 nm.

  • Analysis : Quantify MDA concentration using a standard curve prepared with an MDA standard. Normalize to total protein content.

Representative Data: Inhibition of Lipid Peroxidation Data is representative and should be determined experimentally.

TreatmentMDA Concentration (nmol/mg protein)
Control (Untreated) 1.5 ± 0.2
H₂O₂/Fe²⁺ 8.2 ± 0.7
H₂O₂/Fe²⁺ + this compound (5 µM) 5.1 ± 0.5
H₂O₂/Fe²⁺ + this compound (10 µM) 3.4 ± 0.4

D. Antioxidant Enzyme Activity Assays

To confirm if this compound enhances endogenous antioxidant defenses, the activities of key enzymes like SOD, CAT, and GPx can be measured using commercially available assay kits.[10][21]

Protocol: General Procedure for Enzyme Assays

  • Cell Treatment : Treat cells with this compound for 24-48 hours.

  • Lysate Preparation : Wash, harvest, and lyse the cells according to the specific kit protocol (often involving homogenization or sonication in a cold buffer).

  • Protein Quantification : Determine the total protein concentration of the lysate for normalization.

  • Enzyme Activity Measurement : Perform the SOD, CAT, and GPx assays on the lysate using specific colorimetric or fluorometric kits, following the manufacturer’s instructions.

  • Analysis : Calculate the specific enzyme activity (e.g., U/mg protein) and express it as a fold change relative to the untreated control.

Representative Data: Modulation of Antioxidant Enzyme Activity Data is representative and should be determined experimentally.

TreatmentSOD Activity (Fold Change)CAT Activity (Fold Change)GPx Activity (Fold Change)
Control 1.01.01.0
This compound (5 µM) 1.4 ± 0.151.3 ± 0.121.5 ± 0.18
This compound (10 µM) 1.9 ± 0.211.7 ± 0.192.1 ± 0.25

These application notes provide a framework for a thorough investigation of the cell-based antioxidant properties of this compound. By starting with cytotoxicity assays to identify appropriate working concentrations, researchers can proceed to quantify its direct antioxidant capacity (CAA assay), its ability to reduce intracellular ROS and lipid peroxidation, and its potential to upregulate the cellular endogenous antioxidant machinery. The collective data from these assays will provide robust evidence for the antioxidant efficacy and mechanism of action of this compound in a biologically relevant context.

References

Application Notes and Protocols: Experimental Design for In Vivo Studies of Cannflavin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting preclinical in vivo studies to evaluate the therapeutic potential of Cannflavin C, a flavonoid derived from Cannabis sativa. The protocols outlined below focus on assessing its anti-inflammatory, pharmacokinetic, and toxicological profiles.

Introduction

This compound is a flavonoid of growing interest due to its potent anti-inflammatory properties demonstrated in in vitro studies. It is known to inhibit key enzymes in the inflammatory cascade, including 5-lipoxygenase (5-LOX) and prostaglandin E synthase-1 (mPGES-1), leading to a reduction in pro-inflammatory mediators such as prostaglandin E2 (PGE2). To translate these promising in vitro findings into potential clinical applications, rigorous in vivo studies are essential to establish efficacy, safety, and pharmacokinetic parameters. These protocols provide a detailed guide for the preclinical evaluation of this compound in rodent models.

Preclinical In Vivo Experimental Design

Objectives
  • To evaluate the in vivo anti-inflammatory efficacy of this compound in acute and systemic inflammation models.

  • To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in a rodent model.

  • To assess the acute and sub-acute toxicity profile of this compound.

  • To investigate the potential anti-cancer efficacy of this compound in a xenograft model.

Animal Model Selection
  • Species: Male and female BALB/c mice (6-8 weeks old) for inflammation and toxicity studies. Athymic nude mice (4-6 weeks old) for cancer xenograft studies.

  • Justification: Mice are a well-established model for inflammation and cancer research, with extensive genetic and physiological characterization. BALB/c mice are suitable for immunological studies, while athymic nude mice are immunocompromised and will not reject human tumor xenografts.

Experimental Groups and Dosing

This compound will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral administration.

Table 1: Experimental Groups for Efficacy, Pharmacokinetic, and Toxicity Studies

Study Group Treatment Dose (mg/kg, p.o.) Number of Animals (n) Primary Endpoints
Acute Inflammation (Carrageenan-Induced Paw Edema) 1Vehicle Control-8Paw volume, tissue cytokine levels (TNF-α, IL-6)
2This compound108Paw volume, tissue cytokine levels (TNF-α, IL-6)
3This compound308Paw volume, tissue cytokine levels (TNF-α, IL-6)
4This compound1008Paw volume, tissue cytokine levels (TNF-α, IL-6)
5Indomethacin (Positive Control)108Paw volume, tissue cytokine levels (TNF-α, IL-6)
Systemic Inflammation (LPS-Induced) 1Vehicle Control-8Serum cytokine levels (TNF-α, IL-1β, IL-6), survival rate
2This compound108Serum cytokine levels (TNF-α, IL-1β, IL-6), survival rate
3This compound308Serum cytokine levels (TNF-α, IL-1β, IL-6), survival rate
4This compound1008Serum cytokine levels (TNF-α, IL-1β, IL-6), survival rate
5Dexamethasone (Positive Control)58Serum cytokine levels (TNF-α, IL-1β, IL-6), survival rate
Pharmacokinetics (Single Dose) 1This compound505 per time pointPlasma concentration of this compound
Acute Toxicity (Single Dose) 1Vehicle Control-10 (5M, 5F)Clinical signs of toxicity, mortality
2This compound50010 (5M, 5F)Clinical signs of toxicity, mortality
3This compound100010 (5M, 5F)Clinical signs of toxicity, mortality
4This compound200010 (5M, 5F)Clinical signs of toxicity, mortality
Sub-acute Toxicity (28-day Repeated Dose) 1Vehicle Control-10 (5M, 5F)Body weight, organ weight, hematology, clinical chemistry, histopathology
2This compound5010 (5M, 5F)Body weight, organ weight, hematology, clinical chemistry, histopathology
3This compound15010 (5M, 5F)Body weight, organ weight, hematology, clinical chemistry, histopathology
4This compound50010 (5M, 5F)Body weight, organ weight, hematology, clinical chemistry, histopathology
Cancer Xenograft (e.g., A549 Lung Cancer) 1Vehicle Control-10Tumor volume, tumor weight, survival
2This compound5010Tumor volume, tumor weight, survival
3This compound15010Tumor volume, tumor weight, survival
4Cisplatin (Positive Control)510Tumor volume, tumor weight, survival

Experimental Protocols

This compound Formulation
  • Weigh the required amount of this compound.

  • Prepare the vehicle solution (e.g., 0.5% w/v carboxymethylcellulose and 0.1% v/v Tween 80 in sterile water).

  • Suspend this compound in the vehicle by vortexing and sonicating until a homogenous suspension is achieved.

  • Prepare fresh on the day of dosing.

Protocol: Carrageenan-Induced Paw Edema
  • Acclimatize BALB/c mice for at least one week.

  • Fast mice overnight before the experiment with free access to water.

  • Administer this compound (10, 30, 100 mg/kg), vehicle, or indomethacin (10 mg/kg) via oral gavage.

  • One hour after treatment, inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

  • At the end of the experiment, euthanize the mice and collect the paw tissue for cytokine analysis (e.g., ELISA for TNF-α and IL-6).

Protocol: LPS-Induced Systemic Inflammation
  • Acclimatize BALB/c mice for at least one week.

  • Administer this compound (10, 30, 100 mg/kg), vehicle, or dexamethasone (5 mg/kg) via oral gavage.

  • One hour after treatment, inject lipopolysaccharide (LPS) (10 mg/kg) intraperitoneally.

  • Monitor mice for clinical signs of endotoxemia and survival for 48 hours.

  • At 2 hours post-LPS injection, collect blood via retro-orbital sinus puncture to measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

Protocol: Pharmacokinetic Study
  • Fast BALB/c mice overnight with free access to water.

  • Administer a single oral dose of this compound (50 mg/kg).

  • Collect blood samples (approximately 50-100 µL) via the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol: Acute and Sub-acute Toxicity Studies
  • Acute Toxicity:

    • Administer a single high dose of this compound (500, 1000, 2000 mg/kg) or vehicle to BALB/c mice.

    • Observe the animals continuously for the first 4 hours and then daily for 14 days for any signs of toxicity or mortality.

    • Record body weight on days 0, 7, and 14.

    • At the end of the study, perform a gross necropsy.

  • Sub-acute Toxicity (28-day):

    • Administer this compound (50, 150, 500 mg/kg) or vehicle daily via oral gavage for 28 days.

    • Monitor and record clinical signs, body weight, and food/water consumption weekly.

    • At the end of the treatment period, collect blood for hematological and clinical chemistry analysis.

    • Euthanize the animals, perform a gross necropsy, and weigh major organs (liver, kidneys, spleen, heart, lungs).

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

Protocol: Cancer Xenograft Model
  • Acclimatize athymic nude mice for one week.

  • Subcutaneously inject 5 x 10^6 A549 human lung cancer cells in 100 µL of Matrigel into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (approximately 100 mm³).

  • Randomize mice into treatment groups.

  • Administer this compound (50, 150 mg/kg, p.o., daily), vehicle, or cisplatin (5 mg/kg, i.p., once a week).

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor body weight as an indicator of toxicity.

  • Euthanize mice when tumors reach the predetermined endpoint size or after a set duration (e.g., 21 days).

  • Excise and weigh the tumors.

Data Presentation

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Parameter Value
Dose (mg/kg, p.o.) 50
Cmax (ng/mL) 850 ± 120
Tmax (h) 1.5 ± 0.5
AUC0-t (ng·h/mL) 4200 ± 650
t1/2 (h) 4.2 ± 0.8

Table 3: Hypothetical Efficacy of this compound in Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Edema Inhibition (%) at 3h
Vehicle Control -0
This compound 1025.5 ± 4.2
This compound 3048.2 ± 5.1
This compound 10065.8 ± 6.3
Indomethacin 1070.1 ± 5.9**
p < 0.05, **p < 0.01 compared to vehicle control.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Endpoint Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Groups acclimatization->randomization treatment Treatment Administration (this compound / Vehicle / Positive Control) randomization->treatment induction Inflammation Induction (Carrageenan / LPS) treatment->induction behavior Behavioral Observation treatment->behavior paw_measurement Paw Volume Measurement (0-5 hours) induction->paw_measurement blood_collection Blood Collection (2 hours post-LPS) induction->blood_collection euthanasia Euthanasia & Tissue Collection paw_measurement->euthanasia elisa Cytokine Analysis (ELISA) blood_collection->elisa histology Histopathology euthanasia->histology data_analysis Statistical Analysis elisa->data_analysis histology->data_analysis

Caption: Experimental workflow for in vivo inflammation studies.

G cluster_pathway Anti-Inflammatory Signaling Pathway of this compound cluster_lox 5-LOX Pathway cluster_cox COX Pathway membrane Cell Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid (AA) pla2->aa lox5 5-LOX aa->lox5 cox COX-1/2 aa->cox leukotrienes Leukotrienes lox5->leukotrienes inflammation Inflammation leukotrienes->inflammation pgh2 PGH2 cox->pgh2 mpges1 mPGES-1 pgh2->mpges1 pge2 Prostaglandin E2 (PGE2) mpges1->pge2 pge2->inflammation cannflavin This compound cannflavin->lox5 cannflavin->mpges1 G cluster_main Logical Relationships in Experimental Design cluster_efficacy Efficacy Studies cluster_safety Safety & Profile Studies title In Vivo Evaluation of this compound inflammation Anti-Inflammatory Models (Carrageenan, LPS) title->inflammation cancer Anti-Cancer Model (Xenograft) title->cancer pk Pharmacokinetics (PK) title->pk tox Toxicity (Acute & Sub-acute) title->tox pk->inflammation Dose Selection pk->cancer Dosing Regimen tox->inflammation Safety Assessment tox->cancer Safety Assessment

Troubleshooting & Optimization

Technical Support Center: Optimizing Cannflavin C Extraction from Low-Abundance Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cannflavin C, particularly from cannabis strains where it is found in low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract in high yields?

A1: this compound is a prenylated flavonoid unique to the cannabis plant, known for its potent anti-inflammatory and antioxidant properties.[1][2] The primary challenge in obtaining high yields of this compound is its low natural abundance in most cannabis varieties compared to the much more prevalent cannabinoids.[3][4] This necessitates processing large amounts of plant material, making efficient extraction and purification crucial.[3]

Q2: Which parts of the cannabis plant have the highest concentration of this compound?

A2: Flavonoids, including this compound, are primarily localized in the leaves and to a lesser extent in the inflorescences (flowers) of the cannabis plant.[3] Their production can be influenced by environmental factors.[3]

Q3: What are the most effective solvents for extracting this compound?

A3: Cannflavins are hydrophilic and are typically extracted using polar solvents. Studies have shown that acetone, ethanol, and methanol are effective.[3] One study comparing ethanol, acetone, and ethyl acetate for cannflavin extraction found that acetone provided the best results.[3]

Q4: How can I remove interfering cannabinoids from my extract?

A4: A common and effective strategy is to perform a pre-extraction step with a non-polar solvent. Cannabinoids are highly soluble in non-polar solvents like n-hexane or heptane, while cannflavins are not.[3] Pre-treating the plant material with n-hexane can remove the majority of cannabinoids without significantly impacting the subsequent extraction of cannflavins.[3] This pre-treatment has been shown to increase the relative content of cannflavins in the final extract.[3]

Q5: What analytical methods are suitable for quantifying this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or mass spectrometry (MS) is the most common and reliable method for the quantification of this compound.[5][6] A validated HPLC-PDA method has been used to determine the content of cannflavins A, B, and C in various cannabis chemovars.[6] For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient extraction solvent. 2. Co-extraction of high concentrations of cannabinoids interfering with purification. 3. Degradation of this compound during processing. 4. Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio).1. Optimize your solvent system. Acetone has been reported to yield good results.[3] Consider using a polar solvent like ethanol or methanol. 2. Implement a pre-extraction step with n-hexane to remove cannabinoids before the primary extraction.[3] 3. Avoid high temperatures during extraction and solvent evaporation. Use ultrasonication at controlled temperatures (e.g., no greater than 35°C).[8][9] 4. Systematically optimize extraction parameters. A study on flavonoid extraction from Cannabis sativa L. found optimal conditions to be a liquid-to-solid ratio of 24.69:1 mL/g, soaking time of 102.12 min, extraction time of 165.96 min, 46.59% ethanol concentration, and an extraction temperature of 86.87°C.[10]
Poor Chromatographic Resolution / Co-elution 1. High concentration of cannabinoids or other matrix components in the extract. 2. Unsuitable HPLC column or mobile phase.1. Purify the crude extract using techniques like solid-phase extraction (SPE) or column chromatography before HPLC analysis. A pre-extraction with a non-polar solvent is also highly recommended.[3] 2. Utilize a C18 or phenyl column for separation.[6][7] An isocratic mobile phase of acetonitrile and water with 0.1% formic acid has been successfully used.[6][7]
Inconsistent Extraction Results 1. Variability in plant material. 2. Inconsistent extraction procedure. 3. Incomplete decarboxylation of acidic cannabinoids, if performed.1. Ensure the plant material is homogenized (e.g., milled to a powder) for uniform extraction.[8] 2. Standardize all extraction parameters, including solvent volume, extraction time, temperature, and agitation. 3. If decarboxylation is part of your protocol, ensure it is complete and consistent, as it can affect the chemical profile of the extract. One study achieved complete decarboxylation of THCA at 70 min and CBDA and CBGA at 80 min at 130°C.[6]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound with Cannabinoid Pre-Removal

This protocol is designed to maximize the extraction of this compound while minimizing the co-extraction of cannabinoids.

Materials:

  • Dried and milled cannabis leaves and flowers

  • n-Hexane

  • Acetone

  • Ultrasonicator

  • Rotary evaporator

  • Filter paper (0.22 µm PTFE)

Procedure:

  • Pre-extraction:

    • Weigh 10 g of dried, powdered cannabis material.

    • Add 100 mL of n-hexane and sonicate for 30 minutes at a controlled temperature (≤ 35°C).[8][9]

    • Filter the mixture and discard the n-hexane fraction (which contains the cannabinoids).

    • Repeat the n-hexane wash two more times to ensure maximum cannabinoid removal.[3]

    • Air-dry the remaining plant material.

  • This compound Extraction:

    • Transfer the pre-extracted plant material to a flask.

    • Add 100 mL of acetone and perform dynamic maceration or sonicate for 30 minutes.[3]

    • Filter the mixture to collect the acetone extract.

    • Repeat the acetone extraction two more times with fresh solvent.

    • Combine the acetone extracts.

  • Concentration:

    • Evaporate the acetone under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound-rich extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze by HPLC-PDA or LC-MS for this compound quantification.

Protocol 2: HPLC-PDA Quantification of this compound

This protocol provides a validated method for the quantification of this compound.[6]

Instrumentation and Conditions:

  • HPLC System: With PDA detector

  • Column: Luna® C18 (150 × 4.6 mm, 3 µm)

  • Mobile Phase: Acetonitrile and water (65:35, v/v), both containing 0.1% formic acid

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 342.4 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5-500 ppm).

  • Sample Preparation: Prepare the crude extract as described in Protocol 1 and dissolve in the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Integrate the peak area for this compound and calculate the concentration in the samples using the calibration curve.

Visualizations

cannflavin_biosynthesis Phenylalanine Phenylalanine p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Cannflavin_A_B_C Cannflavin A/B/C Chrysoeriol->Cannflavin_A_B_C PT

Caption: Simplified biosynthetic pathway of Cannflavins A, B, and C.[3][11]

extraction_workflow cluster_pre_extraction Pre-Extraction (Cannabinoid Removal) cluster_extraction This compound Extraction cluster_analysis Analysis plant_material Dried Cannabis Material add_hexane Add n-Hexane plant_material->add_hexane sonicate_hexane Sonicate add_hexane->sonicate_hexane filter_hexane Filter sonicate_hexane->filter_hexane cannabinoid_fraction Cannabinoid-Rich Fraction filter_hexane->cannabinoid_fraction Discard pre_extracted_material Pre-Extracted Material filter_hexane->pre_extracted_material Collect Solid add_acetone Add Acetone pre_extracted_material->add_acetone sonicate_acetone Sonicate/Macerate add_acetone->sonicate_acetone filter_acetone Filter sonicate_acetone->filter_acetone crude_extract Crude this compound Extract filter_acetone->crude_extract Collect Liquid concentrate Concentrate (Rotovap) crude_extract->concentrate hplc HPLC-PDA/LC-MS Analysis concentrate->hplc

Caption: Experimental workflow for optimizing this compound extraction.

References

addressing thermal degradation of Cannflavin C during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannflavin C. The information provided is designed to help address challenges related to the thermal degradation of this compound during experimental processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a flavonoid compound found in Cannabis sativa.[1][2] It, along with Cannflavin A and B, is being investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[2]

Q2: Is this compound susceptible to thermal degradation?

Yes, cannflavins are known to be thermally labile, meaning they can degrade when exposed to elevated temperatures.[1] While specific degradation kinetics for this compound are not extensively published, studies on related compounds and general flavonoid chemistry suggest that processing at high temperatures can lead to a loss of the compound.

Q3: What are the primary factors that can cause degradation of this compound during processing?

The main factors contributing to the degradation of this compound and other flavonoids include:

  • Temperature: Elevated temperatures during extraction, solvent evaporation, and analysis can accelerate degradation.

  • Light: Prolonged exposure to light, particularly UV radiation, can cause photodegradation.

  • pH: Flavonoids can be unstable in acidic or alkaline conditions, which can catalyze degradation reactions.[3][4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures.

Q4: What are the potential consequences of this compound degradation in my experiments?

Degradation of this compound can lead to:

  • Inaccurate quantification: If the compound degrades during sample preparation or analysis, the measured concentration will be artificially low.

  • Loss of biological activity: The degradation products may not retain the desired therapeutic effects of the parent compound.

  • Formation of unknown impurities: Degradation can introduce new, uncharacterized compounds into your sample, which could interfere with your experiments or have unintended biological effects.

Troubleshooting Guide

This guide addresses common issues encountered during the processing of this compound.

Issue Potential Cause Troubleshooting Steps
Low yield of this compound after extraction. Thermal degradation during solvent evaporation: Using high temperatures to remove extraction solvents can degrade the target compound.1. Use a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 40°C). 2. Employ high vacuum to facilitate solvent removal at lower temperatures. 3. Consider alternative solvent removal techniques like freeze-drying (lyophilization) if the solvent is suitable.
Inefficient extraction: The chosen solvent or extraction method may not be optimal for this compound.1. Use polar solvents like acetone, ethanol, or methanol for extraction. Acetone has been reported to be effective.[2] 2. Perform multiple extractions of the plant material to ensure complete recovery. 3. Consider using advanced extraction techniques like pressurized liquid extraction (PLE) or supercritical fluid extraction (SFE) which can be performed at lower temperatures.
Inconsistent quantification of this compound in HPLC analysis. On-column degradation: High temperatures in the HPLC column oven can cause degradation during the analytical run.1. Optimize the HPLC column temperature. A temperature of 25°C has been shown to be effective for separating cannflavins.[1] 2. Keep run times as short as possible while still achieving good separation.
Degradation in the autosampler: Samples waiting in the autosampler for extended periods, especially if not temperature-controlled, can degrade.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Minimize the time samples spend in the autosampler before injection.
Appearance of unknown peaks in chromatograms after sample processing. Formation of degradation products: The new peaks are likely isomers or breakdown products of this compound due to thermal or pH stress.1. Analyze a fresh, minimally processed standard of this compound to confirm its retention time. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to the mass of this compound to hypothesize potential degradation pathways (e.g., isomerization, oxidation). The fragmentation pattern of cannflavins typically involves the loss of the prenyl or geranyl side chain.[5] 3. Review your entire workflow to identify and mitigate potential sources of heat, light, and extreme pH.

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound at different temperatures.

1. Materials:

  • Pure this compound standard
  • HPLC-grade solvent (e.g., methanol or ethanol)
  • Heating block or water bath with precise temperature control
  • HPLC vials
  • HPLC system with UV or MS detector

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).
  • Aliquot the stock solution into several HPLC vials.
  • Expose the vials to a range of temperatures (e.g., 25°C, 40°C, 60°C, 80°C) for specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). A control sample should be kept at a low temperature (e.g., 4°C) or analyzed immediately (t=0).
  • At each time point, remove a vial from each temperature, cool it to room temperature, and analyze the concentration of this compound using a validated HPLC method.
  • Monitor for the appearance of new peaks, which could be degradation products.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time for each temperature.
  • Calculate the degradation rate constant (k) at each temperature by fitting the data to an appropriate kinetic model (e.g., first-order degradation).
  • Determine the half-life (t₁/₂) of this compound at each temperature.

Protocol 2: Extraction of this compound with Minimized Thermal Degradation

This protocol provides a method for extracting this compound from Cannabis sativa plant material while minimizing thermal stress.

1. Materials:

  • Dried and powdered Cannabis sativa plant material
  • Acetone (HPLC-grade)
  • n-hexane (optional, for pre-extraction of cannabinoids)
  • Ultrasonic bath or shaker
  • Centrifuge
  • Rotary evaporator with a temperature-controlled water bath
  • Filter paper or syringe filters (0.45 µm)

2. Procedure:

  • (Optional Pre-extraction): To reduce cannabinoid interference, macerate the plant material with n-hexane three times. Discard the hexane fractions. This step helps to remove non-polar compounds without significantly affecting cannflavin content.[2]
  • Add acetone to the plant material (e.g., 10 mL of solvent per 1 g of plant material).
  • Extract using dynamic maceration (e.g., shaking or sonicating) for a defined period (e.g., 30 minutes) at room temperature.
  • Separate the solvent from the plant material by centrifugation and filtration.
  • Repeat the extraction process two more times with fresh acetone to ensure complete recovery.
  • Combine the acetone extracts.
  • Concentrate the extract using a rotary evaporator. Crucially, maintain the water bath temperature at or below 40°C.
  • Dry the final extract under a gentle stream of nitrogen or in a vacuum desiccator to remove any residual solvent.

Data Presentation

Table 1: Hypothetical Thermal Stability of this compound in Ethanol

Temperature (°C)Half-life (hours)Degradation Rate Constant (k) (h⁻¹)
25> 48< 0.01
40240.029
6080.087
8020.347

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Experimental_Workflow_for_Cannflavin_C_Stability_Analysis cluster_temp Incubation at Different Temperatures start Start: Pure this compound Standard prepare_solution Prepare Stock Solution in Ethanol start->prepare_solution aliquot Aliquot into HPLC Vials prepare_solution->aliquot temp_25 25°C aliquot->temp_25 temp_40 40°C aliquot->temp_40 temp_60 60°C aliquot->temp_60 temp_80 80°C aliquot->temp_80 hplc_analysis HPLC Analysis at Time Points (0, 1, 2, 4, 8, 24h) temp_25->hplc_analysis temp_40->hplc_analysis temp_60->hplc_analysis temp_80->hplc_analysis data_analysis Data Analysis: Concentration vs. Time Plot hplc_analysis->data_analysis kinetics Determine Degradation Kinetics (k, t½) data_analysis->kinetics

Caption: Workflow for assessing the thermal stability of this compound.

Troubleshooting_Logic_for_Low_Cannflavin_C_Yield start Low this compound Yield check_evaporation Check Solvent Evaporation Conditions start->check_evaporation high_temp High Temperature (>40°C)? check_evaporation->high_temp yes_temp Yes high_temp->yes_temp Yes no_temp No high_temp->no_temp No solution_temp Reduce Evaporation Temperature yes_temp->solution_temp check_extraction Check Extraction Protocol no_temp->check_extraction solvent_choice Optimal Solvent (e.g., Acetone)? check_extraction->solvent_choice yes_solvent Yes solvent_choice->yes_solvent Yes no_solvent No solvent_choice->no_solvent No extraction_repeats Sufficient Extraction Repeats? yes_solvent->extraction_repeats solution_solvent Switch to a More Efficient Solvent no_solvent->solution_solvent yes_repeats Yes extraction_repeats->yes_repeats Yes no_repeats No extraction_repeats->no_repeats No end end yes_repeats->end Consider other factors (e.g., starting material quality) solution_repeats Increase Number of Extractions no_repeats->solution_repeats

References

stability testing of Cannflavin C in different solvents and buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Cannflavin C in various solvents and buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a prenylated flavonoid found in Cannabis sativa.[1] Like other flavonoids, it is being investigated for various potential therapeutic properties. Stability testing is crucial to ensure that the compound remains intact and active during experimental procedures, formulation, and storage, thereby ensuring the reliability and reproducibility of research findings and the efficacy of potential therapeutic products.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Based on the general behavior of flavonoids, the stability of this compound is likely influenced by several factors:

  • pH: Flavonoids can undergo structural changes and degradation in neutral to alkaline conditions.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[3]

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Solvent/Buffer Composition: The polarity and composition of the solvent or buffer system can impact the solubility and stability of this compound.

Q3: What are the visible signs of this compound degradation?

Degradation of this compound in solution may be indicated by a color change (e.g., yellowing), precipitation, or a decrease in its concentration over time as measured by analytical techniques like HPLC.

Q4: Which solvents are commonly used to dissolve this compound?

Q5: How can I monitor the stability of this compound during my experiments?

The most reliable method for monitoring the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the intact this compound from its degradation products and accurately quantify its concentration over time. A validated HPLC-UV/PDA method for the analysis of cannflavins, including this compound, has been published.[5][6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Difficulty dissolving this compound - Inappropriate solvent selection.- Low temperature.- this compound has low aqueous solubility.- Try preparing a stock solution in an organic solvent like DMSO or ethanol first.- Gently warm the solution or use sonication to aid dissolution.- For aqueous buffers, use a co-solvent if compatible with your experiment.
Rapid loss of this compound in solution - pH of the buffer is too high (neutral to alkaline).- Exposure to light.- High storage temperature.- Presence of oxidizing agents.- Adjust the buffer pH to a slightly acidic range (e.g., pH 4-6), if your experiment allows.- Protect the solution from light by using amber vials or covering with aluminum foil.- Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.- Degas buffers and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Appearance of new peaks in HPLC chromatogram - Degradation of this compound.- This is expected in a stability study. These new peaks represent degradation products.- Characterize these degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.- Ensure your HPLC method can resolve these new peaks from the parent this compound peak.
Inconsistent stability results - Variability in experimental conditions.- Inaccurate preparation of solutions.- Issues with the analytical method.- Tightly control all experimental parameters (pH, temperature, light exposure).- Ensure accurate weighing and dilution of this compound.- Validate your HPLC method for linearity, precision, and accuracy. Use an internal standard to improve reproducibility.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound reference standard
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of different pH (e.g., pH 2, 4, 7.4, 9)
  • Acids (e.g., 0.1 N HCl)
  • Bases (e.g., 0.1 N NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • HPLC system with UV/PDA detector
  • Temperature-controlled incubator/oven
  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60 °C).
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
  • Thermal Degradation: Incubate the stock solution (in a suitable solvent) at elevated temperatures (e.g., 60 °C, 80 °C).
  • Photostability: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
  • pH-Dependent Stability: Dilute the stock solution in buffers of different pH values (e.g., 2, 4, 7.4, 9) and incubate at a specific temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples if necessary.
  • Dilute the samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is based on a published validated method for the analysis of cannflavins.[5][6]

  • HPLC System: A standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35, v/v), with both solvents containing 0.1% formic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 28 °C.[4]

  • Detection Wavelength: 342.4 nm.[5]

  • Injection Volume: 10 µL.[4]

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the stability studies.

Table 1: pH-Dependent Stability of this compound at [Temperature]

Buffer pHTime (hours)% this compound Remaining
2.00100
2
4
8
24
4.00100
2
4
8
24
7.40100
2
4
8
24
9.00100
2
4
8
24

Table 2: Forced Degradation of this compound

Stress ConditionTime (hours)% this compound Remaining
0.1 N HCl (60 °C)0100
2
4
8
24
0.1 N NaOH (RT)0100
2
4
8
24
3% H₂O₂ (RT)0100
2
4
8
24
Thermal (80 °C)0100
2
4
8
24
Photostability0100
24

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_stress Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo, pH) prep_stock->prep_stress incubation Incubate under Stress Conditions prep_stress->incubation sampling Withdraw Samples at Time Points incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing end Results data_processing->end Generate Stability Profile

Caption: Experimental workflow for this compound stability testing.

troubleshooting_guide cluster_dissolution Dissolution Problems cluster_degradation Rapid Degradation cluster_analytical Analytical Issues start Issue Encountered diss_issue Difficulty Dissolving This compound start->diss_issue deg_issue Rapid Loss of This compound start->deg_issue hplc_issue Inconsistent HPLC Results or New Peaks start->hplc_issue diss_sol Use Organic Stock (DMSO/EtOH) Sonication/Gentle Warming diss_issue->diss_sol Solution deg_sol Control pH (acidic) Protect from Light Lower Temperature Use Inert Atmosphere deg_issue->deg_sol Solution hplc_sol Validate HPLC Method Use Internal Standard Characterize New Peaks (Degradants) hplc_issue->hplc_sol Solution

Caption: Troubleshooting guide for this compound stability experiments.

References

overcoming low signal intensity in mass spectrometry of Cannflavin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Cannflavin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal intensity, during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal for this compound in my LC-MS analysis?

A1: Low signal intensity for this compound is a common issue and can stem from several factors:

  • Low Abundance: this compound is often present in low concentrations in Cannabis sativa L. extracts compared to other cannabinoids and flavonoids like Cannflavin A and B.[1]

  • Ion Suppression: The presence of high concentrations of co-eluting compounds, such as major cannabinoids or other matrix components, can suppress the ionization of this compound in the electrospray source.

  • Suboptimal Ionization Parameters: The settings for your electrospray ionization (ESI) source, such as spray voltage, capillary temperature, and gas flows, may not be optimized for this compound.

  • Inefficient Extraction: The protocol used to extract this compound from the sample matrix may have low recovery.

  • Analyte Degradation: this compound may be susceptible to degradation under certain analytical conditions.

Q2: What is the best ionization mode for this compound analysis?

A2: While flavonoids can be analyzed in both positive and negative ion modes, positive electrospray ionization (ESI) mode has been successfully used for the sensitive detection of this compound.[2] It is recommended to test both modes to determine the optimal condition for your specific instrument and sample matrix.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound?

A3: In positive ion mode, you should look for the protonated molecule, [M+H]⁺. The exact mass will depend on the specific chemical formula of this compound. In negative ion mode, you would look for the deprotonated molecule, [M-H]⁻. High-resolution mass spectrometry is recommended for accurate mass determination and formula confirmation.[1]

Q4: Can I use a standard single quadrupole mass spectrometer, or is a high-resolution instrument necessary?

A4: While a single quadrupole instrument can be used, especially in selected ion monitoring (SIM) mode for quantification, a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) offers significant advantages.[1] These include higher selectivity to distinguish this compound from isobaric interferences and the ability to confirm the elemental composition through accurate mass measurements.

Troubleshooting Guide: Overcoming Low Signal Intensity

This guide provides a systematic approach to troubleshooting and improving the signal intensity of this compound in your LC-MS experiments.

Step 1: Sample Preparation and Extraction

A common reason for low signal is inefficient extraction of this compound from the sample matrix.

  • Problem: Low recovery of this compound from the plant material or product.

  • Solution:

    • Ensure your chosen extraction solvent is appropriate for flavonoids. Mixtures of methanol or acetonitrile with water are commonly used.

    • Employ a validated extraction method. A published protocol for cannflavins involves an isocratic mobile phase of acetonitrile and water (83:17) with 0.1% formic acid.[2]

    • Consider using a deuterated internal standard to monitor and correct for extraction efficiency and matrix effects.[2]

Step 2: Liquid Chromatography Separation

Poor chromatographic separation can lead to ion suppression and difficulty in detecting low-abundance compounds.

  • Problem: Co-elution of this compound with high-concentration cannabinoids or other matrix components.

  • Solution:

    • Optimize your HPLC/UHPLC method to achieve baseline separation of this compound from major interfering compounds.

    • Use a suitable column, such as a C18 column, which has been shown to be effective for cannflavin separation.[2]

    • Adjust the mobile phase composition and gradient to improve resolution. The addition of 0.1% formic acid to the mobile phase can improve peak shape and ionization efficiency.[2]

Step 3: Mass Spectrometer and Ion Source Optimization

The settings of your mass spectrometer's ion source are critical for maximizing the signal of your target analyte.

  • Problem: Suboptimal ionization of this compound in the ESI source.

  • Solution: Systematically optimize the following ESI parameters. The optimal values can vary between instruments.

ParameterTypical Range for FlavonoidsTroubleshooting Tips
Spray Voltage 3.0 - 4.5 kV (Positive Mode)Start in the middle of the range and adjust in small increments. Too high a voltage can cause in-source fragmentation and reduce the precursor ion signal.
Capillary Temperature 300 - 350 °CHigher temperatures can improve desolvation but may cause thermal degradation of the analyte.
Nebulizer Gas Pressure 20 - 60 psiThis parameter affects the droplet size. Higher pressure generally leads to smaller droplets and better ionization, but excessive pressure can lead to ion suppression.[3]
Drying Gas Flow 4 - 12 L/minThis helps in the desolvation of the droplets. Higher flow rates can be beneficial, especially with higher aqueous mobile phases.
  • Workflow for Ion Source Optimization:

    • Prepare a standard solution of this compound.

    • Infuse the standard solution directly into the mass spectrometer or perform repeated injections while adjusting one parameter at a time.

    • Monitor the signal intensity of the [M+H]⁺ ion for this compound.

    • Once an optimal value for one parameter is found, proceed to the next, and iterate if necessary.

Step 4: MS/MS Fragmentation

For tandem mass spectrometry (MS/MS) experiments, optimizing the fragmentation is key to obtaining a strong signal for product ions.

  • Problem: Low intensity of fragment ions in MS/MS scans.

  • Solution:

    • Optimize the collision energy (CE) or collision-induced dissociation (CID) energy.

    • Perform a CE ramp experiment to identify the optimal energy that produces the most intense and informative fragment ions. For flavonoids, collision energies in the range of 10-40 eV are typically effective.[4]

    • Ensure that the precursor ion selection window is appropriate to isolate the [M+H]⁺ of this compound.

Experimental Protocols

Validated LC-MS Method for this compound Quantification

This protocol is based on a published method for the detection of Cannflavin A, B, and C.[2]

  • Liquid Chromatography:

    • Column: C18 analytical column

    • Mobile Phase: Isocratic elution with acetonitrile and water (83:17, v/v) containing 0.1% formic acid.

    • Flow Rate: As per column specifications and system pressure limits.

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Single Ion Monitoring (SIM)

    • Internal Standard: Deuterated cannabidiol (Cannabidiol-D3) can be used.

Quantitative Data

The following table summarizes the performance of the validated LC-MS method for this compound.[2]

ParameterValue
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Linearity RangeNot specified for C, but excellent for A & B
RecoveryNot specified for C, but good for A & B

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Cannabis Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC HPLC/UHPLC Separation (C18 Column) Filtration->LC MS Mass Spectrometry (Positive ESI) LC->MS Quantification Quantification MS->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Anti-inflammatory Signaling Pathways of Cannflavins

Cannflavins exert their anti-inflammatory effects by inhibiting key enzymes in the prostaglandin and leukotriene synthesis pathways, and by modulating inflammatory signaling cascades.

1. Inhibition of Prostaglandin and Leukotriene Synthesis

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid mPGES1 mPGES-1 ArachidonicAcid->mPGES1 FiveLOX 5-LOX ArachidonicAcid->FiveLOX ProstaglandinE2 Prostaglandin E2 (Inflammation) mPGES1->ProstaglandinE2 Leukotrienes Leukotrienes (Inflammation) FiveLOX->Leukotrienes CannflavinC This compound CannflavinC->mPGES1 CannflavinC->FiveLOX

Caption: this compound inhibits mPGES-1 and 5-LOX, reducing inflammatory mediators.

2. Modulation of NF-κB and p38 MAPK Signaling

signaling_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK p38 p38 MAPK InflammatoryStimuli->p38 NFkB NF-κB IKK->NFkB ProInflammatoryGenes Pro-inflammatory Gene Expression p38->ProInflammatoryGenes NFkB->ProInflammatoryGenes CannflavinC This compound CannflavinC->IKK CannflavinC->p38

Caption: this compound can suppress inflammation by inhibiting the NF-κB and p38 MAPK pathways.

References

managing the hormetic dose-response of cannflavins in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hormetic dose-response of cannflavins in cell assays.

Frequently Asked Questions (FAQs)

Q1: What are cannflavins and what is their primary mechanism of action?

A1: Cannflavins, primarily cannflavin A and cannflavin B, are prenylated flavonoids found in the Cannabis sativa plant.[1][2] Their primary recognized mechanism of action is anti-inflammatory, achieved by inhibiting the biosynthesis of pro-inflammatory mediators like prostaglandin E2 and leukotrienes.[1][2]

Q2: What is a hormetic dose-response, and how does it apply to cannflavins?

A2: Hormesis is a biphasic dose-response phenomenon where a substance has a beneficial or stimulatory effect at low doses and an inhibitory or toxic effect at high doses. Cannflavin A has demonstrated a hormetic effect on cell viability, showing increased viability at low micromolar concentrations and cytotoxicity at higher concentrations.[3][4] This biphasic response is crucial to consider when designing and interpreting cell-based assays.

Q3: What are the typical concentration ranges for observing a hormetic response with cannflavins?

A3: For cannflavin A, a hormetic response has been observed in PC12 cells where concentrations between 1 µM and 10 µM increased cell viability by up to 40%.[1][3][4] Neurotoxicity was reported at concentrations greater than 10 µM.[1][3][4] For cannflavin B, while dose-dependent effects on cell viability have been noted in cancer cell lines, a clear hormetic, biphasic response in normal cell lines is not as well-documented in current literature.[5] Researchers should perform careful dose-response studies to determine the optimal concentrations for their specific cell line and experimental conditions.

Q4: How should I prepare and store cannflavin stock solutions for cell culture experiments?

A4: Cannflavins are poorly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C. When treating cells, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem: I am not observing any effect of the cannflavins at any tested concentration.

  • Possible Cause 1: Inadequate Solubility. Cannflavins may precipitate out of the cell culture medium, especially at higher concentrations.

    • Solution: Ensure that the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. Visually inspect the media for any precipitate after adding the cannflavin solution. A gentle vortex of the stock solution before dilution can also be helpful.

  • Possible Cause 2: Degradation of Cannflavins. Cannflavins may be unstable in the cell culture medium over long incubation periods.

    • Solution: Minimize the exposure of stock solutions and media containing cannflavins to light. Consider refreshing the media with freshly diluted cannflavins for long-term experiments (e.g., beyond 48 hours).

  • Possible Cause 3: Cell Line Insensitivity. The specific cell line you are using may not be responsive to the pathways modulated by cannflavins.

    • Solution: If possible, try a different cell line that has been previously shown to be responsive to flavonoids.

Problem: I am observing high cytotoxicity even at low concentrations.

  • Possible Cause 1: Solvent Toxicity. The concentration of the organic solvent (e.g., DMSO) used to dissolve the cannflavins may be too high in the final culture volume.

    • Solution: Calculate the final solvent concentration carefully and ensure it is below the toxicity threshold for your cell line (typically <0.5% for DMSO, but ideally ≤0.1%). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.

  • Possible Cause 2: High Sensitivity of the Cell Line. Your cell line may be particularly sensitive to the cytotoxic effects of cannflavins.

    • Solution: Perform a wider range of dilutions, starting from nanomolar concentrations, to identify a potential hormetic zone.

Problem: My results are inconsistent and not reproducible.

  • Possible Cause 1: Inconsistent Stock Solution Preparation. Variations in weighing the compound or dissolving it can lead to different effective concentrations.

    • Solution: Prepare a large batch of the stock solution, aliquot it into smaller volumes, and store at -20°C or -80°C to ensure consistency across multiple experiments.

  • Possible Cause 2: Variability in Cell Seeding Density. The initial number of cells can significantly impact the outcome of viability and proliferation assays.

    • Solution: Ensure a uniform cell suspension before seeding and be precise with the volume of cell suspension added to each well.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the cannflavins and affect cell growth.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

Problem: I am having difficulty detecting a biphasic dose-response curve.

  • Possible Cause 1: Inappropriate Concentration Range. The selected concentrations may be too high or too low to reveal the hormetic effect.

    • Solution: Broaden the range of concentrations tested, using logarithmic dilutions to cover several orders of magnitude (e.g., from 0.01 µM to 100 µM).

  • Possible Cause 2: Interference with the Assay. Flavonoids have been reported to interfere with certain viability assays, such as the MTT assay, by directly reducing the tetrazolium salt.

    • Solution: Run a cell-free control where the cannflavins are added to the assay reagents without cells to check for direct chemical reactions. Consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.

  • Possible Cause 3: Autofluorescence. Flavonoids, including cannflavins, can exhibit autofluorescence, which may interfere with fluorescent-based assays.

    • Solution: When using fluorescence microscopy or plate readers, include an unstained control of cells treated with cannflavins to measure their intrinsic fluorescence. If autofluorescence is significant, choose fluorescent dyes with emission spectra that do not overlap with that of the cannflavins.

Quantitative Data on Cannflavin Hormetic Dose-Response

Table 1: Hormetic Effects of Cannflavin A on PC12 Cell Viability

Concentration (µM)Effect on Cell ViabilityReference
1 - 10Increase in viability by up to 40%[1][3][4]
> 10Neurotoxic[1][3][4]

Table 2: Dose-Dependent Effects of Cannflavins on Various Cell Lines

CannflavinCell LineConcentration RangeObserved EffectReference
Cannflavin ATCCSUP (Bladder Cancer)Up to 100 µMIC50 of 15 µM after 48h[6]
Cannflavin AT24 (Bladder Cancer)Up to 100 µMIC50 of 8 µM after 48h[6]
Cannflavin ANon-tumorigenic Bladder Cells2.5 - 50 µMNo significant cytotoxicity[6]
Cannflavin BA-172 & U-87 (Glioblastoma)Not specifiedDose-dependent decrease in viability[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cannflavin Treatment: Prepare serial dilutions of cannflavin A or B in complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the cannflavin-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of cannflavins for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Hormetic_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cannflavins Cannflavins (Low Concentration) ROS Mild Oxidative Stress (ROS) Cannflavins->ROS MAPK MAPK Pathway (ERK, p38) ROS->MAPK Keap1 Keap1 ROS->Keap1 inactivates Nrf2_active Nrf2 (Active) MAPK->Nrf2_active activates Keap1->Nrf2_active Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive promotes degradation of ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates to nucleus & binds to Nrf2_inactive->Nrf2_active activation Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes induces Cell_Survival Enhanced Cell Survival & Proliferation Antioxidant_Genes->Cell_Survival leads to Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare Cannflavin Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of Cannflavins in Media Stock_Solution->Serial_Dilution Cell_Culture Culture and Seed Cells in Multi-well Plates Cell_Culture->Serial_Dilution Incubation Treat Cells and Incubate (e.g., 24-72h) Serial_Dilution->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Analyze Data and Plot Dose-Response Curve Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Technical Support Center: Scaling Up Cannflavin C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cannflavin C. Our aim is to address common challenges encountered during the scale-up of this promising anti-inflammatory and neuroprotective compound.

Frequently Asked Questions (FAQs)

Q1: What are the main routes for obtaining this compound?

A1: There are two primary approaches for producing this compound:

  • Extraction from Cannabis sativa: This method involves isolating the compound from the plant material. However, this compound is present in very low concentrations, making this approach challenging and costly for large-scale production.[1]

  • Chemical Synthesis: A multi-step total synthesis allows for the production of this compound from commercially available starting materials. This route offers greater control and scalability.[1][2]

  • Biosynthesis: While still in development, biosynthetic methods using genetically engineered microorganisms or plant cell cultures are being explored as a potential sustainable and scalable production platform.[1]

Q2: What are the major challenges in scaling up the chemical synthesis of this compound?

A2: The primary challenges include:

  • Multi-step Synthesis: The total synthesis of this compound is a lengthy process, with a reported 12-step synthesis, which can lead to a low overall yield.[2]

  • Regioselectivity: A key challenge is controlling the regioselective geranylation at the C-8 position of the flavone core to specifically obtain this compound over its isomer, Cannflavin A (geranylation at C-6).[1][3]

  • Purification: Separating this compound from reaction byproducts and isomers can be complex and require multiple chromatographic steps, which can be a bottleneck in a large-scale process.

  • Cost of Reagents and Catalysts: Some steps may require expensive reagents or catalysts, impacting the overall cost-effectiveness of the synthesis at an industrial scale.

Q3: What yields can be expected from the total synthesis of this compound?

A3: A de novo total synthesis of this compound has been reported to have an overall yield of 5.3% over 12 steps.[2] It is important to note that yields can vary depending on the specific reaction conditions, purity of starting materials, and purification efficiency at each step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the condensation step to form the flavone core. - Incomplete reaction. - Side reactions due to harsh reaction conditions. - Poor quality of starting materials.- Optimize reaction temperature and time. - Use milder reaction conditions, for example, a modified Robinson flavone synthesis that avoids harsh acids.[3] - Ensure the purity of the chalcone precursor and the phloroglucinol derivative.
Poor regioselectivity during the geranylation step, leading to a mixture of Cannflavin A and C. - Steric hindrance and electronic effects on the flavonoid core influencing the position of alkylation. - The choice of solvent and base can affect the reaction's regioselectivity.- Employ protecting group strategies to block the more reactive C-6 position, directing geranylation to the C-8 position. - Experiment with different solvent systems (e.g., aprotic vs. protic) and bases (e.g., inorganic vs. organic) to optimize for the desired isomer.
Difficulty in purifying the final this compound product. - Co-elution with structurally similar isomers (e.g., Cannflavin A) or byproducts. - Degradation of the product on the stationary phase during chromatography.- Utilize a multi-step purification strategy, combining different chromatographic techniques such as silica gel chromatography followed by reversed-phase HPLC (C18). - Consider crystallization as a final purification step to obtain high-purity material. - Use a less acidic or basic mobile phase to prevent degradation during chromatography.
Inconsistent reaction outcomes upon scale-up. - Inefficient heat and mass transfer in larger reaction vessels. - Changes in reagent addition rates and mixing efficiency.- Ensure efficient stirring and temperature control in the larger reactor. - Perform a staged scale-up, carefully monitoring critical process parameters at each stage. - Consider using a continuous flow reactor for better control over reaction parameters.

Quantitative Data

Table 1: Reported Yields for Cannflavin Synthesis and Extraction

Method Product Number of Steps Overall Yield Scale Reference
Total SynthesisThis compound125.3%Lab-scale[2]
Total SynthesisCannflavin A128.4%Lab-scale[2]
Extraction from HempCannflavin AN/A0.013% (from 300 kg of raw material)Gram-scale[4]

Experimental Protocols

Note: The following is a representative, multi-step protocol for the synthesis of a C-geranylated flavone like this compound, based on common synthetic strategies for flavonoids. This is not a direct reproduction of a published synthesis but a guide for researchers.

Step 1: Synthesis of the Chalcone Precursor

  • Reaction: Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde.

  • Reagents: Substituted acetophenone, substituted benzaldehyde, ethanol, aqueous sodium hydroxide.

  • Procedure:

    • Dissolve the acetophenone and benzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold dilute hydrochloric acid to precipitate the chalcone.

    • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to the Flavone Core

  • Reaction: Oxidative cyclization of the chalcone.

  • Reagents: Chalcone, dimethyl sulfoxide (DMSO), iodine.

  • Procedure:

    • Dissolve the chalcone in DMSO in a round-bottom flask.

    • Add a catalytic amount of iodine.

    • Heat the reaction mixture at 100-120 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated flavone, wash with a solution of sodium thiosulfate to remove excess iodine, and then with water.

    • Dry the crude product and purify by column chromatography on silica gel.

Step 3: Regioselective Geranylation

  • Reaction: C-alkylation of the flavone with a geranylating agent.

  • Reagents: Flavone, geranyl bromide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).

  • Procedure:

    • To a solution of the flavone in the chosen solvent, add the base and geranyl bromide.

    • Heat the reaction mixture under reflux for 8-12 hours.

    • Monitor the progress of the reaction by TLC.

    • After completion, filter off the base and evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography to separate the C-geranylated products (this compound and isomers).

Visualizations

Biosynthetic_Pathway_of_Cannflavins cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_cannflavin Cannflavin Synthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Cannflavin_A Cannflavin_A Chrysoeriol->Cannflavin_A PT (Geranylation at C-6) Cannflavin_C Cannflavin_C Chrysoeriol->Cannflavin_C PT (Geranylation at C-8) Cannflavin_B Cannflavin_B Chrysoeriol->Cannflavin_B PT (Prenylation at C-6) Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_chalcone Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_p38 p38 MAPK TAK1->MAPK_p38 IkappaB IκB IKK_complex->IkappaB phosphorylates NF_kappaB NF-κB NF_kappaB_active Active NF-κB NF_kappaB->NF_kappaB_active translocates Pro_inflammatory_genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) MAPK_p38->Pro_inflammatory_genes activates transcription NF_kappaB_active->Pro_inflammatory_genes activates transcription Cannflavin_C This compound Cannflavin_C->TAK1 inhibits Cannflavin_C->IKK_complex inhibits

References

purification strategies to remove isomeric impurities of Cannflavin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Cannflavin C and the removal of its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities encountered during this compound purification?

When isolating this compound from Cannabis sativa extracts, the most common isomeric impurities are other cannflavins, principally Cannflavin A and Cannflavin B.[1][2] These compounds share the same molecular weight and a very similar flavone backbone, differing in the methylation pattern of a hydroxyl group. Another potential impurity is isocannflavin B, an isomer of Cannflavin B.[1] Due to their structural similarity, separating these compounds presents a significant chromatographic challenge.

Q2: What is the most effective overall strategy for isolating pure this compound?

A multi-step purification strategy is highly recommended.[1] This typically involves:

  • Selective Extraction: Initial extraction from plant material using polar solvents like ethanol or acetone.[1] A pre-extraction step with a non-polar solvent like n-hexane can be employed to remove a significant portion of cannabinoids, simplifying the subsequent purification of flavonoids.[1]

  • Initial Fractionation: The crude extract is subjected to a low-resolution chromatographic technique like flash chromatography or vacuum liquid chromatography (VLC) using stationary phases such as silica gel or C18.[1][3] This step aims to separate the cannflavins as a group from other less related compounds.

  • High-Resolution Purification: The enriched cannflavin fraction is then purified using a high-resolution technique, most commonly preparative High-Performance Liquid Chromatography (Prep-HPLC).[1][4] Supercritical Fluid Chromatography (SFC) is also a powerful and "green" alternative.[3][5][6]

Q3: Which chromatographic technique offers the best resolution for separating Cannflavin isomers?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely documented and effective method for achieving baseline separation of Cannflavin A, B, and C.[1][2] The use of modern, high-efficiency columns (e.g., with particle sizes of 5 µm or less) is crucial for resolving these closely related isomers.[2][3]

Q4: My HPLC peaks are broad and tailing. How can I improve the peak shape?

Poor peak shape for flavonoid compounds is often caused by interactions with residual silanol groups on the silica-based stationary phase. The most effective solution is to add a small amount of acid, typically 0.1% formic acid, to the mobile phase (both the aqueous and organic components).[2] This suppresses the ionization of silanol groups, leading to sharper, more symmetrical peaks and improved reproducibility.[2]

Q5: this compound is co-eluting with another isomer in my HPLC run. What steps can I take to resolve them?

Co-elution is a common problem when separating isomers. Consider the following systematic approach:

  • Optimize the Mobile Phase: Adjust the solvent gradient to be shallower, which increases the run time but can improve resolution. You can also try switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switch to a column with a different selectivity. While C18 is common, a Phenyl-Hexyl or Biphenyl phase can offer different pi-pi interactions that may resolve the isomers.[1]

  • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and may slightly alter selectivity, though its effect is less predictable than changing the mobile or stationary phase.[7]

  • Use an Orthogonal Method: Supercritical Fluid Chromatography (SFC) offers a completely different separation mechanism compared to RP-HPLC and is an excellent alternative for resolving difficult-to-separate isomers.[8][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Resolution Between Isomers 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Column is overloaded (in preparative runs).1. Switch to a high-resolution column (≤5 µm particles). 2. Try a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity. 3. Optimize the mobile phase gradient (make it shallower). 4. Reduce the sample load injected onto the column. 5. Consider using Supercritical Fluid Chromatography (SFC) for its orthogonal selectivity.[5][6]
Significant Peak Tailing 1. Secondary interactions between analytes and the stationary phase (silanol groups). 2. Column degradation or contamination.1. Add 0.1% formic acid to the mobile phase to suppress silanol activity.[2] 2. Ensure the mobile phase pH is appropriate for the analytes. 3. Flush the column or replace it if it is old or has been exposed to harsh conditions.
Low Recovery of this compound 1. Irreversible adsorption of the compound onto the column. 2. Degradation of the compound during the purification process.1. Ensure the sample is fully dissolved in the mobile phase before injection. 2. Use a multi-step approach; pre-purifying with flash chromatography can reduce the load of impurities on the high-value preparative HPLC column.[4][10] 3. Work quickly and avoid exposing the fractions to excessive light or heat.
Sample Overload in Prep-HPLC 1. Injecting too much mass onto the column. 2. Poor solubility of the sample in the mobile phase.1. Perform a loading study with analytical injections to determine the column's maximum capacity. 2. Reduce the injection volume or the concentration of the sample. 3. Dissolve the sample in a solvent that is as weak or weaker than the initial mobile phase to ensure good peak focusing at the column head.

Experimental Protocols & Data

Protocol 1: Preparative HPLC for Cannflavin Isomer Separation

This protocol is adapted from a validated analytical method for the separation of Cannflavins A, B, and C and is suitable for scaling up to preparative purification.[2]

1. Mobile Phase Preparation:

  • Solvent A: Deionized water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Filter both solvents through a 0.45 µm filter and degas thoroughly.

2. Chromatographic Conditions:

ParameterValue
Column Reversed-Phase C18 (e.g., Phenomenex Luna® C18, 5 µm particle size)
Mobile Phase Isocratic or Gradient elution. Start with Isocratic: 65% Solvent B / 35% Solvent A.[2]
Flow Rate Scale appropriately for column diameter (analytical ~1 mL/min).
Column Temperature 25 °C[2]
Detection UV/PDA at 342 nm[2]
Injection Volume Dependent on column size and loading capacity.

3. Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
  • Dissolve the enriched cannflavin fraction in the mobile phase or a compatible solvent.
  • Inject the sample onto the column.
  • Monitor the separation at 342 nm, where cannflavins have a strong absorbance maximum.[2]
  • Collect fractions corresponding to the this compound peak.
  • Analyze collected fractions for purity using an analytical HPLC method.
  • Pool pure fractions and remove the solvent under reduced pressure.

Quantitative Data: Cannflavin Content in Cannabis sativa

The following table summarizes the reported concentrations of cannflavins in various dried flower chemovars, demonstrating the typical abundance ratio where Cannflavin A is often the most prevalent.

ChemovarCannflavin A (ppm)Cannflavin B (ppm)This compound (ppm)
Chemovar 1 478.38215.1125.43
Chemovar 2 240.21100.9511.21
Chemovar 3 15.2010.331.55
Data adapted from a study by Ibrahim et al. (2022).[2]

Visualized Workflows

G cluster_extraction Step 1: Extraction & Pre-treatment cluster_purification Step 2: Chromatographic Purification cluster_final Step 3: Final Processing plant Cannabis Sativa Plant Material pre_extract Optional Pre-extraction (n-Hexane) plant->pre_extract Removes Lipids & most Cannabinoids extract Extraction (Ethanol or Acetone) plant->extract Direct Extraction pre_extract->extract crude Crude Flavonoid Extract extract->crude flash Low-Resolution Flash Chromatography (Silica or C18) crude->flash enriched Enriched Cannflavin Fraction flash->enriched prep_hplc High-Resolution Preparative HPLC (C18 or Phenyl) enriched->prep_hplc pure_c Pure this compound Fractions prep_hplc->pure_c analysis Purity Analysis (Analytical HPLC) pure_c->analysis pooling Pooling of Pure Fractions analysis->pooling Fractions >98% Pure evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product

Caption: General workflow for the purification of this compound.

G start Problem: Isomers are Co-eluting q1 Action: Optimize Mobile Phase Gradient start->q1 a1_yes Resolved? q1->a1_yes q2 Action: Change Organic Modifier (e.g., ACN to MeOH) a1_yes->q2 No end_ok Solution Found a1_yes->end_ok Yes a2_yes Resolved? q2->a2_yes q3 Action: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) a2_yes->q3 No a2_yes->end_ok Yes a3_yes Resolved? q3->a3_yes q4 Action: Use Orthogonal Method (e.g., SFC) a3_yes->q4 No a3_yes->end_ok Yes q4->end_ok Likely Resolution

Caption: Troubleshooting logic for resolving co-eluting isomers.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Cannflavin C and Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Cannflavin C, a prenylated flavonoid from Cannabis sativa, and aspirin, a conventional non-steroidal anti-inflammatory drug (NSAID). The analysis is supported by experimental data on their mechanisms of action and inhibitory concentrations, offering a valuable resource for researchers in inflammation and drug discovery.

Introduction and Mechanisms of Action

Inflammation is a complex biological response mediated by various signaling pathways and enzymatic cascades. Two primary pathways in the inflammatory process are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, respectively.

Aspirin , a cornerstone of anti-inflammatory therapy, primarily acts through the irreversible inhibition of COX enzymes (COX-1 and COX-2) . By acetylating a serine residue in the active site of these enzymes, aspirin blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[1]

Cannflavins , including this compound and its closely related analogues Cannflavin A and B, exhibit a distinct and more targeted mechanism of action. They are potent dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) .[1][2] This dual inhibition allows Cannflavins to simultaneously block the production of prostaglandin E2 (PGE2), a key mediator of fever and pain, and the synthesis of leukotrienes, which are involved in immune cell recruitment and bronchoconstriction.[2] Notably, Cannflavins show only weak inhibition of the upstream COX enzymes.[1][2] Furthermore, emerging research suggests that flavonoids can modulate the NF-κB signaling pathway , a central regulator of inflammatory gene expression.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for Cannflavins (A and B, as representative of the class) and aspirin against key enzymes in the inflammatory cascade. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Target EnzymeCannflavin A (IC50)Cannflavin B (IC50)Aspirin (IC50)
COX-1 (Cyclooxygenase-1) Weak Inhibition[1]Weak Inhibition~1.3 - 3.57 µM[3][4]
COX-2 (Cyclooxygenase-2) Weak Inhibition[1]Weak Inhibition~29.3 µM[3]
5-LOX (5-Lipoxygenase) 0.9 µM (cell-free)[1]0.8 µM (cell-free)[1]Not a primary target
mPGES-1 (microsomal PGE2 synthase-1) 1.8 µM[1][5]3.7 µM[1][5]Not a primary target
PGE2 Release (cell-based) 0.7 µM[5]0.7 µM[5]Reported to be 30-fold less potent than Cannflavins A/B[1]

Signaling Pathway Diagrams

The diagrams below illustrate the distinct mechanisms of action of aspirin and this compound.

Aspirin_Mechanism AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, TXA2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Aspirin Aspirin Aspirin->COX1 Aspirin->COX2

Aspirin's inhibition of COX-1 and COX-2 enzymes.

Cannflavin_Mechanism cluster_AA Arachidonic Acid Cascade cluster_Nfkb NF-κB Pathway AA Arachidonic Acid LOX5 5-LOX AA->LOX5 COX2 COX-2 AA->COX2 Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 PGE2->Inflammation Stimuli Inflammatory Stimuli (LPS, TNFα) TAK1 TAK1 Stimuli->TAK1 IKK IKK Complex TAK1->IKK NFkB p50/p65 IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates Genes Inflammatory Gene Expression Nucleus->Genes Genes->Inflammation Cannflavin This compound Cannflavin->LOX5 Cannflavin->mPGES1 Cannflavin->TAK1 potential target

This compound's multi-target anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the anti-inflammatory activity of compounds like this compound and aspirin.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

  • Sample Preparation: Cell lysates or tissue homogenates are prepared in a cold lysis buffer containing protease inhibitors. Protein concentration is determined.

  • Reaction Setup: In a 96-well plate, the sample (or purified enzyme) is added to a reaction mix containing COX Assay Buffer, a fluorometric probe, and a heme cofactor. For specific isoform inhibition, selective COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) inhibitors are added to parallel wells. The test compound (e.g., aspirin) at various concentrations is added and pre-incubated.

  • Initiation and Measurement: The reaction is initiated by adding arachidonic acid. The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically over time.

  • Data Analysis: The rate of fluorescence increase is proportional to COX activity. The activity in the presence of the inhibitor is compared to the vehicle control to calculate the percent inhibition and determine the IC50 value.

5-Lipoxygenase (5-LOX) Activity Assay (Cell-Based)

This assay determines 5-LOX activity within intact cells.

  • Cell Culture: A suitable cell line (e.g., HEK293 cells transfected with 5-LOX) is cultured to an appropriate density.

  • Inhibitor Incubation: Cells are harvested, washed, and resuspended in a buffer. They are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Stimulation: The reaction is initiated by stimulating the cells with a calcium ionophore (e.g., A23187) and exogenous arachidonic acid.

  • Product Extraction and Analysis: The reaction is stopped after a defined time (e.g., 10 minutes) with a solvent like methanol. The 5-LOX products (e.g., 5-HETE, leukotrienes) are extracted and quantified using methods such as HPLC or LC-MS/MS.[6]

  • Data Analysis: The amount of product formed in the presence of the inhibitor is compared to the control to calculate the percent inhibition and the IC50 value.

LPS-Induced Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of a compound to inhibit inflammation-induced PGE2 synthesis in immune cells.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7 cell line) are seeded in multi-well plates and allowed to adhere.[7]

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound or aspirin) for a short period (e.g., 30-60 minutes).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for an extended period (e.g., 16-24 hours) to allow for the expression of inflammatory enzymes and production of PGE2.

  • Quantification: The cell culture supernatant is collected, and the concentration of PGE2 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]

  • Data Analysis: The PGE2 concentration in wells treated with the test compound is compared to the LPS-only control to determine the percent inhibition and IC50 value.

Experimental_Workflow start Start: Select Target & Assay prep Prepare Reagents (Enzyme/Cells, Buffers, Compounds) start->prep incubation Pre-incubation with This compound or Aspirin prep->incubation reaction Initiate Reaction (Add Substrate/Stimulus) incubation->reaction measurement Measure Endpoint (Absorbance, Fluorescence, LC-MS) reaction->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis end End: Comparative Results analysis->end

A generalized workflow for in vitro anti-inflammatory assays.

Summary and Conclusion

The comparative analysis of this compound and aspirin reveals two distinct anti-inflammatory profiles.

  • Aspirin acts as a broad-spectrum inhibitor of prostaglandin synthesis through the non-selective and irreversible blockade of COX-1 and COX-2. Its strength lies in its well-established efficacy, but its lack of selectivity is associated with gastrointestinal side effects due to the inhibition of homeostatic COX-1 functions.

  • This compound (and its analogues) represents a more targeted approach. By inhibiting the terminal enzyme mPGES-1, it specifically reduces the production of the pro-inflammatory mediator PGE2 without affecting the synthesis of other prostaglandins that may have protective functions. Furthermore, its potent inhibition of 5-LOX provides an additional therapeutic dimension by blocking the leukotriene pathway, which is not addressed by aspirin. This dual-pathway inhibition suggests a potential for broader anti-inflammatory efficacy with a potentially improved safety profile compared to traditional NSAIDs.

For drug development professionals, Cannflavins offer a promising scaffold for the design of novel anti-inflammatory agents with a multi-target mechanism that could prove beneficial in conditions where both prostaglandins and leukotrienes play a significant pathological role. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound relative to established drugs like aspirin.

References

validating the antioxidant capacity of Cannflavin C against other flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant capacity of Cannflavin C against other well-characterized flavonoids: quercetin, catechin, and luteolin. While quantitative data for this compound remains limited in publicly available research, this guide summarizes existing qualitative information and provides a framework for its evaluation through established experimental protocols.

This compound, a prenylated flavonoid unique to Cannabis sativa, has garnered interest for its potential therapeutic properties.[1][2] Flavonoids, as a class of polyphenolic compounds, are recognized for their antioxidant effects, which are attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.[3][4] This guide aims to contextualize the antioxidant potential of this compound by comparing it with the extensively studied flavonoids: quercetin, catechin, and luteolin.[5][6]

Comparative Antioxidant Capacity: A Data-Driven Overview

A direct quantitative comparison of the antioxidant capacity of this compound with other flavonoids is challenging due to the limited availability of specific IC50 or equivalent values from standardized antioxidant assays. While some studies mention that Cannflavins A and C exhibit moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, precise figures are not provided.[1]

To offer a comparative perspective, the following table summarizes the reported antioxidant activities of quercetin, catechin, and luteolin from various common assays. This data highlights the benchmarks against which this compound's antioxidant potential will need to be measured in future studies.

FlavonoidDPPH Assay (IC50, µM)ABTS Assay (TEAC)FRAP Assay (µmol Fe(II)/µmol)ORAC Assay (µmol TE/g)
This compound Moderate activity reported[1]Data not availableData not availableData not available
Quercetin 2.2 - 15.41.1 - 4.74.7 - 8.52.9 - 10.6
Catechin 4.8 - 25.11.2 - 2.82.1 - 5.61.1 - 6.2
Luteolin 3.7 - 18.21.0 - 2.52.3 - 4.91.8 - 5.7

Note: The values presented are ranges compiled from multiple sources and can vary depending on the specific experimental conditions. TEAC = Trolox Equivalent Antioxidant Capacity.

Key Experimental Protocols for Antioxidant Capacity Assessment

To facilitate further research into the antioxidant properties of this compound, detailed protocols for two of the most common in vitro antioxidant assays, DPPH and ABTS, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Test compound (this compound or other flavonoids) at various concentrations

  • Methanol or ethanol (as solvent)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Create a series of dilutions of the test compound.

  • Add a specific volume of each dilution to the wells of a microplate or cuvettes.

  • Add an equal volume of the DPPH solution to each well/cuvette.

  • Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Test compound at various concentrations

  • Ethanol or phosphate-buffered saline (PBS) as solvent

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

  • Prepare a series of dilutions of the test compound.

  • Add a small volume of each dilution to the wells of a microplate or cuvettes.

  • Add a larger volume of the diluted ABTS•+ solution to each well/cuvette.

  • Include a control containing the solvent and the diluted ABTS•+ solution.

  • Incubate the plate/cuvettes at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Signaling Pathways Modulated by Flavonoid Antioxidants

The antioxidant effects of flavonoids extend beyond direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Flavonoids Flavonoids (e.g., this compound) Flavonoids->Keap1_Nrf2 stabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

Caption: Nrf2-ARE signaling pathway activated by flavonoids.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain flavonoids, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of antioxidant and detoxifying enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage.

Experimental Workflow for Antioxidant Capacity Validation

The process of validating the antioxidant capacity of a novel compound like this compound involves a systematic workflow, from sample preparation to data analysis and comparison.

Experimental_Workflow Start Start: Compound Isolation & Purification Prep Sample Preparation: Dissolution & Dilution Series Start->Prep Assay_Selection Selection of Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) Prep->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP ORAC ORAC Assay Assay_Selection->ORAC Data_Acquisition Spectrophotometric/ Fluorometric Data Acquisition DPPH->Data_Acquisition ABTS->Data_Acquisition FRAP->Data_Acquisition ORAC->Data_Acquisition Data_Analysis Data Analysis: IC50 / TEAC Calculation Data_Acquisition->Data_Analysis Comparison Comparative Analysis with Standard Flavonoids Data_Analysis->Comparison Conclusion Conclusion: Elucidation of Antioxidant Potential Comparison->Conclusion

Caption: A typical experimental workflow for antioxidant capacity validation.

This workflow ensures a comprehensive and comparative evaluation of the antioxidant properties of a test compound. By employing multiple assays with different mechanisms of action, a more complete picture of the compound's antioxidant profile can be obtained.

References

A Head-to-Head Comparison of Cannflavin A, B, and C Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cannflavins, a unique class of flavonoids found in Cannabis sativa, have garnered significant attention for their potent biological activities. This guide provides a comprehensive head-to-head comparison of the bioactivities of Cannflavin A, B, and C, with a focus on their anti-inflammatory, neuroprotective, and anticancer properties. The information presented is supported by experimental data to aid in research and drug development endeavors.

At a Glance: Bioactivity Overview

BioactivityCannflavin ACannflavin BCannflavin C
Anti-inflammatory Potent inhibitor of PGE2 and 5-LOXPotent inhibitor of PGE2 and 5-LOXLimited data available
Neuroprotective Protects against Aβ-induced toxicityLimited data availableLimited data available
Anticancer Cytotoxic to various cancer cell linesLimited data availableLimited data available

Anti-inflammatory Activity

Cannflavin A and B have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.[1][2] They are known to be potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are responsible for the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and leukotrienes.[1][3] In fact, some studies have shown their anti-inflammatory potency to be significantly higher than that of aspirin.[2]

While this compound is presumed to have anti-inflammatory properties, there is a notable lack of quantitative data to allow for a direct comparison with Cannflavins A and B.

Table 1: Comparative Anti-inflammatory Activity of Cannflavins A and B (IC50 values)

Target/AssayCannflavin A (μM)Cannflavin B (μM)Reference
TPA-induced PGE2 Release0.70.7[4][5]
Microsomal Prostaglandin E synthase-1 (mPGES-1)1.83.7[4][6]
5-Lipoxygenase (5-LO) (cell-free assay)0.90.8[6]
5-Lipoxygenase (5-LO) (cell-based assay)1.6 - 2.4-[6]
TLR4-induced IL-1β Expression12.9-
TLR4-induced CXCL10 Inhibition43.4-

Neuroprotective Effects

Cannflavin A has shown promise as a neuroprotective agent. Studies have indicated its ability to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity, a key factor in the pathology of Alzheimer's disease.[1][7] This neuroprotective effect is associated with the inhibition of Aβ fibril formation.[1]

Quantitative data on the neuroprotective effects of Cannflavin B and C is currently scarce, preventing a direct comparative analysis.

Table 2: Neuroprotective Activity of Cannflavin A

Target/AssayCannflavin A (μM)Reference
Kynurenine-3-monooxygenase (KMO) Inhibition29.4[8][9]
Neuroprotection against Aβ-induced toxicityProtective effect observed at 10 µM[7]

Anticancer Potential

Preliminary studies suggest that cannflavins possess anticancer properties. Cannflavin A has been shown to be cytotoxic to certain cancer cell lines in a concentration-dependent manner. For instance, it has demonstrated cytotoxic effects against human bladder transitional carcinoma cell lines.

Detailed comparative studies on the anticancer effects of all three cannflavins are limited.

Table 3: Anticancer Activity of Cannflavin A (IC50 values)

Cell LineCannflavin A (μM)Reference
T24 (Bladder Carcinoma)8
TCCSUP (Bladder Carcinoma)15

Experimental Protocols

Prostaglandin E2 (PGE2) Release Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of PGE2, a key inflammatory mediator.

  • Cell Culture: Human rheumatoid synovial cells are cultured to confluence in 24-well plates.

  • Treatment: Cells are pre-incubated with varying concentrations of Cannflavin A, B, or C for a specified period.

  • Stimulation: Inflammation is induced by adding a stimulating agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Incubation: The cells are incubated for 48 hours to allow for PGE2 production.

  • Quantification: The supernatant is collected, and the concentration of PGE2 is measured using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration at which 50% of PGE2 release is inhibited, is calculated.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

  • Enzyme Preparation: A purified 5-lipoxygenase enzyme solution is prepared.

  • Incubation: The enzyme is incubated with different concentrations of the test cannflavins.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Measurement: The formation of the product is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the cannflavin.

MTT Assay for Neuroprotection

The MTT assay is a colorimetric assay used to assess cell viability and the neuroprotective effects of compounds against a toxin.

  • Cell Seeding: Neuronal cells (e.g., PC12 or SH-SY5Y) are seeded in a 96-well plate and allowed to attach overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the cannflavins for a designated time.

  • Toxin Exposure: A neurotoxin, such as amyloid-beta peptide, is added to the wells to induce cell death.

  • MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the neuroprotective effect is determined.

Cell Viability Assay for Anticancer Activity

This assay measures the ability of a compound to reduce the viability of cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., T24, TCCSUP) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the cannflavins for a specified duration (e.g., 48 hours).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or a commercially available cell viability kit.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated.

Signaling Pathways and Experimental Workflows

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX mPGES1 mPGES-1 COX1_2->mPGES1 Prostaglandins Prostaglandins (e.g., PGE2) mPGES1->Prostaglandins Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cannflavin_A_B Cannflavin A & B Cannflavin_A_B->mPGES1 Inhibit Cannflavin_A_B->Five_LOX Inhibit

Caption: Anti-inflammatory pathway of Cannflavins A & B.

Neuroprotection_Workflow cluster_workflow MTT Assay for Neuroprotection step1 1. Seed Neuronal Cells step2 2. Pre-treat with Cannflavins step1->step2 step3 3. Induce Neurotoxicity (e.g., with Aβ) step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Solubilize Formazan step4->step5 step6 6. Measure Absorbance step5->step6 step7 7. Calculate Cell Viability step6->step7

Caption: Experimental workflow for neuroprotection assay.

Anticancer_Mechanism Cannflavin_A Cannflavin A Cancer_Cell Cancer Cell Cannflavin_A->Cancer_Cell Cell_Viability Decreased Cell Viability Cancer_Cell->Cell_Viability Leads to Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Triggers

Caption: Anticancer mechanism of Cannflavin A.

References

validation of Cannflavin C as a potential therapeutic agent for [specific disease]

Author: BenchChem Technical Support Team. Date: November 2025

Cannflavin C, a flavonoid found in the cannabis plant, is emerging as a compound of significant interest in the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound, its mechanism of action, and its performance against other relevant compounds, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound

To provide a clear comparison, the following table summarizes the quantitative data on the efficacy of this compound in comparison to other well-known anti-inflammatory agents.

CompoundTargetIC50 (μM)Anti-inflammatory ActivityReference
This compound 5-lipoxygenase (5-LOX)0.2Potent
Microsomal prostaglandin E2 synthase-1 (mPGES-1)1.8Potent
IndomethacinCyclooxygenase (COX)0.1Potent
QuercetinMultipleVariableModerate

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Mechanism of Action: Targeting Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1) enzymes. These enzymes are crucial in the biosynthesis of leukotrienes and prostaglandins, respectively, which are potent inflammatory mediators.

Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.

CannflavinC_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX COX Arachidonic_Acid->COX Five_LOX 5-LOX Arachidonic_Acid->Five_LOX cPLA2 cPLA2 cPLA2->Arachidonic_Acid mPGES1 mPGES-1 COX->mPGES1 Leukotrienes Leukotrienes Five_LOX->Leukotrienes Prostaglandins Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation PGE2 PGE2 mPGES1->PGE2 PGE2->Inflammation Cannflavin_C This compound Cannflavin_C->Five_LOX Inhibits Cannflavin_C->mPGES1 Inhibits

Caption: this compound inhibits the 5-LOX and mPGES-1 pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the therapeutic potential of this compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of this compound to inhibit the 5-LOX enzyme.

  • Enzyme Preparation: Human recombinant 5-LOX is used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The enzyme is pre-incubated with various concentrations of this compound or a control vehicle for 15 minutes at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The mixture is incubated for 10 minutes at 37°C.

    • The reaction is stopped, and the amount of leukotriene B4 produced is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This assay assesses the inhibitory effect of this compound on the mPGES-1 enzyme.

  • Enzyme Preparation: Microsomes are prepared from IL-1β-stimulated A549 cells, which express mPGES-1.

  • Substrate: Prostaglandin H2 (PGH2) is used as the substrate.

  • Assay Procedure:

    • The microsomal preparation is pre-incubated with different concentrations of this compound or a control vehicle.

    • The reaction is started by adding PGH2.

    • The mixture is incubated for 60 seconds at 4°C.

    • The reaction is terminated, and the level of prostaglandin E2 (PGE2) is quantified using LC-MS/MS.

  • Data Analysis: The IC50 value is determined from the concentration-response curve.

Below is a diagram illustrating the general experimental workflow.

Experimental_Workflow start Start enzyme_prep Enzyme/Cell Preparation start->enzyme_prep pre_incubation Pre-incubation with This compound enzyme_prep->pre_incubation reaction_init Reaction Initiation (Substrate Addition) pre_incubation->reaction_init incubation Incubation reaction_init->incubation reaction_term Reaction Termination incubation->reaction_term quantification Quantification of Product (ELISA or LC-MS/MS) reaction_term->quantification data_analysis Data Analysis (IC50 Calculation) quantification->data_analysis end End data_analysis->end

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

This compound demonstrates potent anti-inflammatory properties through the dual inhibition of 5-LOX and mPGES-1. The provided data and protocols offer a foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Comparative studies show its efficacy is comparable to, and in some aspects, potentially more targeted than, existing anti-inflammatory drugs. Further in vivo and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

A Comparative Guide to Analytical Methods for Cannflavin C Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Cannflavin C, a flavonoid found in Cannabis sativa. The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and drug development. This document outlines the performance of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data from published studies.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance indicators for different analytical methods used to quantify this compound and related cannflavins. This data, compiled from various validation studies, allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Parameter HPLC-PDA [1][2][3][4]LC-MS [5][6]UPLC [3][7]
Linearity (R²) > 0.99Excellent Linearity≥ 0.999
Concentration Range 5 - 500 ppmNot specifiedNot specified
Recovery (%) 82% - 98%Not specified100.1%
Precision (% RSD) ≤ 5.29% (Intra- & Inter-day)Not specified0.5% (Intra- & Inter-day)
Limit of Detection (LOD) Not specified0.25 µg/mL0.311 (units not specified)
Limit of Quantification (LOQ) Not specified0.5 µg/mL0.943 (units not specified)
Internal Standard Not specifiedCannabidiol-D3Canniflavone

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

1. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the quantification of cannflavins due to its simplicity and accuracy.[1][2][3][4]

  • Instrumentation: A standard HPLC system equipped with a photodiode array detector.

  • Column: Luna® C18 (150 × 4.6 mm, 3 µm).[1][2][3]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[1][2][3]

  • Flow Rate: 1 mL/min.[1][2][3]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 342.4 nm.[1][2][3]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: 100 mg of decarboxylated cannabis plant material is extracted with a suitable solvent (e.g., methanol) using sonication. The supernatant is evaporated, and the residue is reconstituted in methanol, filtered, and injected into the HPLC system.[1]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high selectivity and sensitivity for the detection of cannflavins, particularly in complex matrices.[5][6]

  • Instrumentation: A liquid chromatography system coupled with a mass spectrometer.

  • Column: C-18 analytical column.[5][6]

  • Mobile Phase: An isocratic method using a mobile phase of acetonitrile and water with 0.1% formic acid (83:17).[5][6]

  • Detection: Electrospray positive ionization in single-ion monitoring mode.[5][6]

  • Internal Standard: Cannabidiol-D3.[5][6]

  • Injection Volume: 10 µL.[5][6]

  • Total Run Time: Less than 20 minutes.[5][6]

3. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution separation technique that offers faster analysis times and greater sensitivity compared to conventional HPLC.[3][7]

  • Instrumentation: A UPLC system.

  • Column: Hibar C18 (100×2.1mm, 2µ).[3][7]

  • Mobile Phase: A mixture of KH2PO4 and Acetonitrile in a ratio of 55:45.[3][7]

  • Flow Rate: 0.3 mL/min.[3][7]

  • Column Temperature: 30℃.[3][7]

  • Detection Wavelength: 275.0 nm.[3][7]

  • Internal Standard: Canniflavone.[3][7]

  • Sample Preparation: Accurately weighed Cannflavin is dissolved in a diluent and sonicated. An internal standard stock solution is prepared similarly.[7]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis & Validation Sample Reference & Test Samples Prep Homogenization & Extraction Sample->Prep MethodA Method A (e.g., HPLC-PDA) Prep->MethodA MethodB Method B (e.g., LC-MS) Prep->MethodB MethodC Method C (e.g., UPLC) Prep->MethodC CollectData Data Acquisition MethodA->CollectData MethodB->CollectData MethodC->CollectData Compare Statistical Comparison (e.g., Bland-Altman, t-test) CollectData->Compare Validate Method Validation (Accuracy, Precision, Linearity) Compare->Validate Result Cross-Validated Results Validate->Result

Caption: Workflow for cross-validation of different analytical methods for this compound.

References

Cannflavin C: An In Vivo Efficacy Comparison with Standard Anti-Inflammatory Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Cannflavin C against standard anti-inflammatory treatments. Due to a notable lack of specific in vivo studies on this compound, this guide leverages available preclinical data on the closely related and well-studied Cannflavins A and B as a proxy to contextualize its potential therapeutic standing. The anti-inflammatory properties of cannflavins are primarily attributed to their inhibitory effects on the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation.[1][2][3][4]

Mechanism of Action: The Anti-Inflammatory Pathway of Cannflavins

Cannflavins A and B have been shown to exert their anti-inflammatory effects through the dual inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][4] This mechanism effectively reduces the production of pro-inflammatory eicosanoids, such as prostaglandin E2 (PGE2) and various leukotrienes.[1] This targeted action suggests a potential for a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit cyclooxygenase (COX) enzymes.

Cannflavin_Mechanism_of_Action AA Arachidonic Acid COX COX-1 / COX-2 AA->COX FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (Inflammation, Pain, Fever) mPGES1->PGE2 Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) FiveLOX->Leukotrienes Cannflavins Cannflavins A & B Cannflavins->mPGES1 Cannflavins->FiveLOX NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX

Figure 1. Simplified signaling pathway of Cannflavin's anti-inflammatory action.

Comparative In Vivo Efficacy Data

While direct in vivo comparative studies for this compound are not available in the current literature, this section presents data from common acute inflammation models for Cannflavins A & B and standard treatments for contextual comparison.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the anti-edematous effect of compounds in response to a localized inflammatory insult.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rodents

CompoundSpeciesDoseRoute of AdministrationMax. Inhibition of Edema (%)Time Point (hours)
Cannabidiol (CBD) *Rat5-40 mg/kgOralDose-dependent reduction3
Indomethacin Rat10 mg/kgOral~54%2-5
Naproxen Rat15 mg/kgOral~81%2
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model evaluates the ability of a compound to mitigate the systemic inflammatory response, often by measuring pro-inflammatory cytokine levels.

Table 2: Efficacy in LPS-Induced Inflammation in Mice

CompoundDoseRoute of AdministrationCytokine Measured% Reduction vs. LPS Control
Dexamethasone 5 mg/kgIntraperitonealTNF-α~67%
Dexamethasone 5 mg/kgIntraperitonealIL-6~76%

Currently, there is a lack of published in vivo studies evaluating this compound, A, or B in the LPS-induced systemic inflammation model. Data for the standard corticosteroid, Dexamethasone, is presented to provide a benchmark for potent anti-inflammatory activity in this model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo models discussed.

Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard procedure for inducing and measuring acute inflammation in the rat paw.

Carrageenan_Paw_Edema_Workflow Start Start: Acclimatize Rats Grouping Randomly assign to treatment groups (Vehicle, this compound, Standard Drug) Start->Grouping Dosing Administer test compounds (e.g., orally or intraperitoneally) Grouping->Dosing Induction Inject 0.1 mL of 1% Carrageenan sub-plantarly into the right hind paw Dosing->Induction 1 hour post-dosing Measurement Measure paw volume using a plethysmometer at baseline and at regular intervals post-carrageenan (e.g., 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control Measurement->Analysis End End: Data Analysis and Reporting Analysis->End

Figure 2. Experimental workflow for the carrageenan-induced paw edema model.

Detailed Steps:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week before the experiment.[8]

  • Grouping and Dosing: Animals are randomly assigned to various treatment groups, including a vehicle control, this compound groups (at various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg). Test compounds are typically administered orally or intraperitoneally one hour before the carrageenan injection.[7][9]

  • Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.[8][10][11]

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[7][9]

  • Data Analysis: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol describes the induction of a systemic inflammatory response and the subsequent analysis of inflammatory markers.

LPS_Inflammation_Workflow Start Start: Acclimatize Mice Grouping Randomly assign to treatment groups (Vehicle, this compound, Standard Drug) Start->Grouping Dosing Administer test compounds (e.g., intraperitoneally) Grouping->Dosing Induction Inject LPS intraperitoneally (e.g., 1-5 mg/kg) Dosing->Induction 1 hour post-dosing Sample Collect blood and/or tissues at a specified time (e.g., 2-6 hours post-LPS) Induction->Sample Analysis Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays Sample->Analysis End End: Data Analysis and Reporting Analysis->End

Figure 3. Experimental workflow for the LPS-induced systemic inflammation model.

Detailed Steps:

  • Animal Acclimatization: Male BALB/c or C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week.[12]

  • Grouping and Dosing: Mice are randomly divided into treatment groups, including a vehicle control, this compound groups, and a positive control group (e.g., Dexamethasone, 5 mg/kg). Test compounds are typically administered intraperitoneally one hour prior to LPS challenge.

  • Induction of Inflammation: Lipopolysaccharide from E. coli is injected intraperitoneally at a dose of 1-5 mg/kg.[12][13]

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), blood is collected via cardiac puncture, and tissues (e.g., liver, spleen, lungs) may be harvested.[12][14]

  • Cytokine Analysis: Plasma or serum is separated from the blood, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Conclusion and Future Directions

The available preclinical data on Cannflavins A and B suggest a promising anti-inflammatory profile, primarily through the targeted inhibition of mPGES-1 and 5-LOX. However, the current body of scientific literature lacks specific in vivo efficacy studies for this compound, making a direct comparison with standard treatments like NSAIDs and corticosteroids challenging.

To fully elucidate the therapeutic potential of this compound, future research should prioritize conducting in vivo studies using established models of inflammation, such as carrageenan-induced paw edema and LPS-induced systemic inflammation. Direct, head-to-head comparisons with standard-of-care drugs like indomethacin and dexamethasone will be crucial in determining its relative potency and potential clinical utility. Furthermore, pharmacokinetic and toxicological studies will be necessary to establish a comprehensive profile of this compound for any potential drug development endeavors.

References

Independent Verification of Cannflavin C Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published research findings on Cannflavin C, with a particular focus on its independent verification and performance against related compounds, Cannflavin A and B.

While Cannflavins A and B have been the subject of numerous studies, research on this compound is notably limited. This guide synthesizes the available data, presenting quantitative findings, detailed experimental methodologies, and signaling pathway diagrams to facilitate a clear understanding of the current state of research and highlight areas requiring further investigation.

Comparative Analysis of Biological Activity

The primary peer-reviewed study identifying and characterizing the biological activity of this compound was conducted by Radwan et al. in 2008. This study remains the principal source of experimental data on this compound. The following tables summarize the available quantitative data for this compound in comparison to the more extensively studied Cannflavins A and B.

Table 1: Antileishmanial Activity of Cannflavins [1]

CompoundIC50 (µg/mL) against Leishmania donovani promastigotesSource
Cannflavin A4.5Radwan et al., 2008
Cannflavin BNot Reported in Radwan et al., 2008-
This compound 17.0 Radwan et al., 2008
Amphotericin B (Control)Not Reported in Radwan et al., 2008-

Table 2: Antioxidant Activity of Cannflavins [1]

CompoundAntioxidant Activity (Qualitative)Source
Cannflavin AModerateRadwan et al., 2008
Cannflavin BNot Reported in Radwan et al., 2008-
This compound Strong Radwan et al., 2008

Note: As of late 2025, there is a significant lack of independent, peer-reviewed studies verifying the biological activities of this compound reported by Radwan et al. (2008). The majority of subsequent research has focused on Cannflavins A and B.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Antileishmanial Activity Assay

This protocol is based on standard methods for assessing the in vitro activity of compounds against Leishmania donovani promastigotes.

Objective: To determine the concentration of a compound that inhibits the growth of Leishmania donovani promastigotes by 50% (IC50).

Materials:

  • Leishmania donovani promastigotes in logarithmic phase of growth.

  • M199 medium (or a similar suitable culture medium).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • 96-well microtiter plates.

  • Test compounds (Cannflavins A, C) and a positive control (e.g., Amphotericin B).

  • Phosphate-buffered saline (PBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Dimethyl sulfoxide (DMSO).

  • Incubator (24-26°C).

  • Microplate reader.

Procedure:

  • Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 24-26°C.

  • Assay Setup: Promastigotes in the logarithmic phase of growth are harvested, centrifuged, and resuspended in fresh medium to a density of 1 x 10^6 cells/mL. 100 µL of the parasite suspension is added to each well of a 96-well plate.

  • Compound Addition: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in the culture medium. 100 µL of each dilution is added to the wells containing the parasites. A positive control (Amphotericin B) and a negative control (medium with DMSO) are also included.

  • Incubation: The plates are incubated at 24-26°C for 72 hours.

  • Viability Assessment (MTT Assay): After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. The formazan crystals formed are dissolved by adding 150 µL of DMSO.

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant capacity of pure compounds.

Objective: To measure the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol or ethanol.

  • Test compounds (Cannflavins A, C).

  • Positive control (e.g., Ascorbic acid, Trolox).

  • 96-well microtiter plates or spectrophotometer cuvettes.

  • Spectrophotometer or microplate reader.

Procedure:

  • DPPH Solution Preparation: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: The test compounds and the positive control are dissolved in methanol or ethanol to prepare stock solutions, which are then serially diluted.

  • Reaction Mixture: In each well of a 96-well plate, a specific volume of the test compound dilution is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The results can be expressed as the concentration of the compound that scavenges 50% of the DPPH radicals (IC50).

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described in the available research, the following diagrams have been generated using the DOT language.

cluster_isolation This compound Isolation Workflow plant High-Potency Cannabis sativa L. extraction Extraction plant->extraction Dried Flower Buds fractionation Bioassay-Guided Fractionation extraction->fractionation chromatography Flash Chromatography fractionation->chromatography purification Purification chromatography->purification cannflavin_c This compound purification->cannflavin_c

Caption: Workflow for the isolation of this compound.

cluster_bioassay Antileishmanial Activity Assay Workflow parasite Leishmania donovani promastigotes culture Culture in 96-well plates parasite->culture treatment Treatment with This compound culture->treatment incubation 72h Incubation treatment->incubation viability MTT Assay for Viability incubation->viability ic50 IC50 Determination viability->ic50

Caption: Experimental workflow for the antileishmanial assay.

cluster_antioxidant DPPH Antioxidant Assay Workflow dpph DPPH Radical Solution reaction Reaction Mixture dpph->reaction sample This compound Solution sample->reaction incubation 30 min Incubation (dark) reaction->incubation absorbance Measure Absorbance at 517nm incubation->absorbance scavenging Calculate % Scavenging Activity absorbance->scavenging

References

Safety Operating Guide

Navigating the Disposal of Cannflavin C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cannflavin C, ensuring the protection of both laboratory personnel and the environment.

Core Safety and Handling Protocols

Precaution CategoryGuidelineSource Citation
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[3][4][5]
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash skin thoroughly after handling.[2][3][4]
Storage of Waste Store in a secure, well-ventilated place in a tightly closed, properly labeled container.[4][6]
Contaminated Materials Contaminated clothing should be removed and washed before reuse. Contaminated absorbent towels and gloves should be disposed of as chemical waste.[3][4][6]
Spill Management Ensure spill kits are available. In case of a spill, scoop up the material and place it in a disposal container, and provide ventilation.[5][7]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines a safe and compliant method for disposing of this compound waste. This procedure is based on best practices for handling chemical and cannabis-related waste in a laboratory setting.

Objective: To safely dispose of this compound in accordance with general laboratory safety standards and hazardous waste regulations.

Materials:

  • This compound waste

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Sealable, leak-proof waste container compatible with chemical waste

  • Combustible solvent (e.g., ethanol)

  • Non-hazardous, unappealing substance (e.g., cat litter, sand, or soil)

  • Hazardous waste labels

Procedure:

  • Characterize the Waste: Determine if the this compound waste is mixed with any other solvents or chemicals that would classify it as hazardous waste under local, state, or federal regulations.[6][8]

  • Wear Appropriate PPE: Before handling the waste, put on protective gloves, safety goggles, and a lab coat.

  • Prepare for Disposal:

    • For pure this compound or small quantities, dissolve or mix the material with a combustible solvent.[3]

    • To render the waste unusable and unrecognizable, mix the this compound (or its solution) with an equal or greater amount of an unappealing, non-hazardous substance such as cat litter, sand, or soil.[8][9][10] This is a common requirement for cannabis-related waste.[9][11]

  • Contain the Waste: Place the mixture in a sealable, leak-proof container that is compatible with the chemical waste.[6] Do not fill the container to more than 90% of its capacity.[6]

  • Label the Container: Clearly label the container with the words "Hazardous Waste," the contents (including this compound and any solvents), and the date of accumulation.[12]

  • Store the Waste: Store the container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Arrange for Professional Disposal: Dispose of the container through an approved and licensed hazardous waste disposal company.[4] Do not pour chemical waste down the drain or dispose of it in the regular trash.[13]

  • Document Disposal: Maintain records of all waste disposal activities as required by your institution and local regulations.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cannflavin_c_disposal_workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste Stream (Pure, Mixed with Solvents) ppe->characterize is_hazardous Is it Hazardous Waste per Local Regulations? characterize->is_hazardous mix Render Unusable: Mix with non-hazardous material (e.g., cat litter, sand) is_hazardous->mix Yes is_hazardous->mix Assume Yes if Unsure contain Place in a Labeled, Sealable Waste Container mix->contain store Store in Designated Hazardous Waste Area contain->store dispose Arrange for Disposal by a Licensed Waste Management Company store->dispose document Document Disposal Records dispose->document end End: Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Cannflavin C

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) Requirements

When handling Cannflavin C, especially in its solid, crystalline form, a comprehensive approach to personal protection is crucial to minimize exposure.[2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or holes before use.[5] For prolonged handling, consider double-gloving. Wash hands thoroughly after removing gloves.[2]
Eye & Face Protection Safety goggles or face shieldUse tightly fitting safety goggles that protect from splashes.[6][7] A face shield should be worn in situations with a higher risk of splashing.[6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling the powder form to avoid inhalation of dust particles.[3] Ensure the respirator fits correctly.[5] Use in a well-ventilated area or under a chemical fume hood.[8][9]
Body Protection Laboratory coat or chemical-resistant coverallsA long-sleeved lab coat is the minimum requirement. For larger quantities or increased exposure risk, chemical-resistant coveralls are advised.[10]
Foot Protection Closed-toe shoesSturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[10]

Experimental Workflow for Safe Handling

To ensure a safe and controlled environment when working with this compound, a structured workflow should be followed. This includes preparation, handling, and post-experiment procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_ppe Don Appropriate PPE prep_sds Review Safety Information (SDS for similar compounds) prep_ppe->prep_sds prep_area Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_materials Gather All Necessary Equipment and Reagents prep_area->prep_materials prep_sds->prep_area handle_weigh Weigh this compound Carefully (Minimize dust creation) prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decontaminate Decontaminate Work Surfaces handle_exp->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of/Clean PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Procedural Guidance for Handling this compound

Adherence to the following step-by-step procedures will minimize risks associated with handling this compound.

Preparation:

  • Review Safety Data: Before beginning any work, review all available safety information, including the SDS for similar flavonoid compounds.[2]

  • Personal Protective Equipment: Put on all required PPE as outlined in the table above.

  • Workspace Preparation: Ensure you are working in a well-ventilated area. A chemical fume hood is highly recommended, especially when handling the powdered form.[8]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, vials, and solvents, before handling the compound.

Handling:

  • Avoid Inhalation and Contact: Do not breathe in dust or fumes.[3] Avoid contact with skin, eyes, and clothing.[3]

  • Weighing: When weighing the solid compound, do so carefully to minimize the creation of dust.

  • Dissolving: If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

  • General Use: Do not eat, drink, or smoke when using this product.[8]

First Aid Measures:

  • If Swallowed: Rinse your mouth and seek medical attention.[8]

  • If on Skin: Wash the affected area with plenty of soap and water.[8] If irritation occurs, seek medical advice.[8]

  • If in Eyes: Rinse cautiously with water for several minutes.[8] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[8] Seek medical attention if irritation persists.[8]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8] If you feel unwell, call a poison center or doctor.[8]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and any solvents used for rinsing glassware should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated disposable items should be placed in a designated solid waste container.

Disposal Procedure:

  • Render Unusable: To comply with regulations for cannabis-related waste, solid this compound waste should be mixed with other non-hazardous materials to make it unusable and unrecognizable.[11][12] This can include mixing with an equal or greater amount of soil, sand, or compostable waste.[11][13]

  • Packaging: All waste containers must be securely sealed and clearly labeled with their contents.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.[8] Do not dispose of this compound down the drain or in regular trash.[13] Follow all local, state, and federal regulations for chemical and cannabis-related waste disposal.[13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.